Murideoxycholic acid
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(4R)-4-[(3R,5R,6R,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16+,17-,18+,19+,20+,21-,23-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGABKXLVXPYZII-PLYQRAMGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40861652 | |
| Record name | Murideoxycholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40861652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Murocholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000811 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
668-49-5 | |
| Record name | Murideoxycholic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=668-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Murideoxycholic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000668495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Murideoxycholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40861652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MURIDEOXYCHOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMB87E8LOH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Murocholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000811 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Murideoxycholic acid chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Murideoxycholic acid (MDCA), a secondary bile acid predominantly found in mice, is emerging as a significant modulator of metabolic and inflammatory pathways. As a stereoisomer of hyodeoxycholic acid, its unique chemical structure dictates its distinct biological activities, primarily through its interactions with the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5). This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological functions of this compound. It details experimental protocols for its synthesis, isolation, and characterization, and elucidates its role in key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of drug discovery, gastroenterology, and metabolic diseases.
Chemical Structure and Properties
This compound, systematically known as (3α,5β,6β)-3,6-dihydroxycholan-24-oic acid, is a C24 steroid acid. Its structure consists of a saturated steroid nucleus with hydroxyl groups at the 3α and 6β positions and a five-carbon acidic side chain at C-17. The β-orientation of the hydroxyl group at the C-6 position is a key structural feature that distinguishes it from its α-epimer, hyodeoxycholic acid.
Chemical Structure
The chemical structure of this compound is presented below:
IUPAC Name: (4R)-4-[(3R,5R,6R,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid[1]
SMILES: C--INVALID-LINK--[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C--INVALID-LINK--O)C">C@HO)C[1]
InChI Key: DGABKXLVXPYZII-PLYQRAMGSA-N[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This data is crucial for its handling, formulation, and in vitro and in vivo studies.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₄₀O₄ | [1] |
| Molecular Weight | 392.57 g/mol | [1] |
| CAS Number | 668-49-5 | [1] |
| Appearance | White to off-white solid powder | |
| Melting Point | Not available | |
| Boiling Point | 547.1 °C at 760 mmHg | |
| Solubility | Soluble in DMSO, DMF, and Ethanol | |
| LogP | 3.08 | |
| pKa (Strongest Acidic) | 4.79 |
Biological Activities and Signaling Pathways
This compound is a secondary bile acid, primarily formed in the gut of mice through the bacterial 6β-hydroxylation of lithocholic acid or the dehydroxylation of muricholic acids. It plays a crucial role in regulating bile acid homeostasis, lipid and glucose metabolism, and inflammatory responses.
Farnesoid X Receptor (FXR) Antagonism
One of the most significant biological activities of this compound is its role as an antagonist of the farnesoid X receptor (FXR). FXR is a nuclear receptor that acts as a primary sensor for bile acids. Activation of FXR in the liver and intestine initiates a negative feedback loop to suppress bile acid synthesis and transport. By antagonizing FXR, this compound can modulate these pathways, leading to an altered bile acid pool composition and potential therapeutic effects in metabolic diseases. Specifically, its taurine conjugate, tauro-β-muricholic acid, is a potent FXR antagonist[2][3][4].
dot
Takeda G-Protein-Coupled Receptor 5 (TGR5) Activation
This compound also interacts with the Takeda G-protein-coupled receptor 5 (TGR5), a cell surface receptor for bile acids. TGR5 activation is linked to various physiological effects, including the secretion of glucagon-like peptide-1 (GLP-1), which plays a role in glucose homeostasis, and the modulation of inflammatory responses in macrophages. The activation of TGR5 by this compound contributes to its overall metabolic benefits.
dot
Experimental Protocols
Synthesis of this compound
Isolation and Purification from Biological Samples
This compound can be isolated from biological matrices such as mouse bile, feces, or liver tissue. A general workflow for its extraction and purification is outlined below.
dot
A simplified procedure for the isolation of bile acids from serum involves a batch extraction with a non-ionic resin like Amberlite XAD-7, which has shown high recovery rates for non-sulphated bile acids[5]. For a detailed protocol for extraction from various biological samples and quantification using UHPLC-Orbitrap Mass Spectrometry, refer to Hagio et al. (2011)[6].
Spectroscopic Characterization
Detailed ¹H and ¹³C NMR spectral data for this compound are essential for its structural confirmation. While a specific spectrum for this compound is not provided in the search results, general features of bile acid NMR spectra can be described. The ¹H NMR spectrum would show characteristic signals for the steroid backbone protons and the methyl groups. The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule, with the chemical shifts of the carbons bearing hydroxyl groups being particularly informative for stereochemical assignment. For detailed methodologies on assigning NMR signals of bile acids, the work by Ijare et al. (2005) provides a comprehensive guide using 1D and 2D NMR techniques[7][8].
Mass spectrometry is a critical tool for the identification and quantification of this compound. In electrospray ionization (ESI) mass spectrometry, this compound will typically be observed as the deprotonated molecule [M-H]⁻ in negative ion mode. Tandem mass spectrometry (MS/MS) can provide structural information through characteristic fragmentation patterns. The fragmentation of bile acids often involves the loss of water molecules from the steroid nucleus and cleavage of the side chain[9]. A detailed analysis of the MS/MS fragmentation pattern is crucial for distinguishing this compound from its isomers.
FXR Antagonist Assay
To assess the FXR antagonistic activity of this compound, a cell-based reporter gene assay is commonly employed.
dot
This assay measures the ability of this compound to inhibit the transcriptional activity of FXR induced by a known FXR agonist. A decrease in the reporter signal in the presence of this compound indicates antagonistic activity.
TGR5 Agonist Assay
The activation of TGR5 by this compound can be evaluated using a cell-based assay that measures the downstream signaling events, such as an increase in intracellular cyclic AMP (cAMP) levels.
dot
An increase in cAMP levels upon treatment with this compound confirms its agonistic activity on TGR5. Commercially available kits can be used for the sensitive detection of cAMP[1].
Conclusion
This compound is a key signaling molecule in murine bile acid metabolism with significant potential for therapeutic applications in human metabolic diseases. Its dual action as an FXR antagonist and a TGR5 agonist makes it a fascinating subject for further research and drug development. This technical guide provides a comprehensive overview of its chemical properties, biological functions, and the experimental methodologies required for its study. A thorough understanding of this compound and its mechanisms of action will be instrumental in harnessing its therapeutic potential for conditions such as non-alcoholic fatty liver disease, type 2 diabetes, and cholestatic liver diseases. Further investigation into its specific molecular interactions and downstream signaling pathways will undoubtedly open new avenues for the development of novel therapeutics targeting bile acid signaling.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Farnesoid X Receptor, Bile Acid Metabolism, and Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the Gut Microbiota–FXR Signaling Axis for Glycemic Control: Does a Dietary Supplement Work Magic? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simplified procedure for the isolation of bile acids from serum based on a batch extraction with the non-ionic resin--Amberlite XAD-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1H and 13C NMR spectral assignments for low-concentration bile acids in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1H and 13C NMR characterization and stereochemical assignments of bile acids in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A tandem mass spectrometric study of bile acids: interpretation of fragmentation pathways and differentiation of steroid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Murideoxycholic Acid from Primary Bile Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of murideoxycholic acid (MDCA), a secondary bile acid of significant interest in metabolic research. The document details the biological synthesis pathway from primary bile acids, proposes a viable chemical synthesis route, and outlines the associated signaling pathways. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided.
Introduction to this compound
This compound (3α,6β-dihydroxy-5β-cholan-24-oic acid) is a secondary bile acid predominantly found in mice. It is formed through the metabolic action of gut microbiota on primary muricholic acids. As a signaling molecule, MDCA and its precursors interact with key nuclear and membrane-bound receptors, such as the farnesoid X receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5), influencing lipid and glucose homeostasis. This guide explores the synthesis of MDCA, providing a foundation for its further investigation and potential therapeutic applications.
Biological Synthesis of this compound
The biosynthesis of this compound is a multi-step process that begins with the conversion of cholesterol into primary bile acids in the liver. In mice, chenodeoxycholic acid (CDCA) is a key primary bile acid that is further hydroxylated to form α-muricholic acid (α-MCA) and β-muricholic acid (β-MCA). These muricholic acids are then acted upon by intestinal microflora, which perform a 7-dehydroxylation to yield this compound.
Biosynthetic Pathway from Chenodeoxycholic Acid
The conversion of chenodeoxycholic acid to this compound involves two main stages: hepatic 6β-hydroxylation and subsequent intestinal 7-dehydroxylation.
Experimental Protocol: Bacterial Conversion of Muricholic Acid to this compound
This protocol describes a general method for the in vitro conversion of muricholic acids to this compound using a mixed culture of intestinal bacteria.
Materials:
-
α-Muricholic acid or β-muricholic acid
-
Brain Heart Infusion (BHI) broth, supplemented with 0.5% yeast extract, 0.1% L-cysteine, and 0.0001% resazurin
-
Anaerobic chamber or gas pack system
-
Fecal samples from healthy mice
-
Centrifuge and sterile centrifuge tubes
-
Solid Phase Extraction (SPE) cartridges (C18)
-
Methanol, ethyl acetate, and other necessary solvents (HPLC grade)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Bacterial Inoculum:
-
Under anaerobic conditions, prepare a 10% (w/v) fecal slurry in pre-reduced BHI broth.
-
Homogenize the slurry and allow large particles to settle.
-
Use the supernatant as the inoculum.
-
-
Incubation:
-
Prepare anaerobic BHI broth containing 100 µM of either α-muricholic acid or β-muricholic acid.
-
Inoculate the broth with 5% (v/v) of the fecal slurry supernatant.
-
Incubate the culture anaerobically at 37°C for 48-72 hours.
-
-
Extraction of Bile Acids:
-
Centrifuge the culture at 10,000 x g for 15 minutes to pellet the bacteria.
-
Acidify the supernatant to pH 2-3 with HCl.
-
Perform solid-phase extraction using a C18 cartridge.
-
Condition the cartridge with methanol followed by water.
-
Load the acidified supernatant.
-
Wash with water to remove salts.
-
Elute the bile acids with methanol.
-
-
Evaporate the methanol eluate to dryness under a stream of nitrogen.
-
-
Analysis:
-
Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol).
-
Analyze the sample by LC-MS/MS to identify and quantify this compound and any remaining muricholic acids.
-
Quantitative Data:
The yield of this compound from this bioconversion can be variable and depends on the specific composition and activity of the gut microbiota.
| Precursor | Product | Reported Conversion Rate (%) | Reference |
| α-Muricholic Acid | This compound | Variable | [1] |
| β-Muricholic Acid | This compound | Variable | [1] |
Chemical Synthesis of this compound
The overall strategy involves the protection of the 3α- and 12α-hydroxyl groups, selective oxidation of the 7α-hydroxyl group, followed by reduction to a 7β-hydroxyl (epimerization), deprotection, and then a final selective 6β-hydroxylation. As this is a multi-step synthesis, the overall yield is expected to be moderate.
Proposed Synthetic Workflow
Detailed Experimental Protocol (Proposed)
This protocol is a hypothetical multi-step synthesis and would require optimization at each stage.
Step 1: Protection of 3α- and 12α-Hydroxyl Groups of Cholic Acid
-
Reactants: Cholic acid, acetic anhydride, pyridine.
-
Procedure: Dissolve cholic acid in pyridine and add acetic anhydride dropwise at 0°C. Stir at room temperature for 24 hours. Quench the reaction with water and extract the product with ethyl acetate. Purify by column chromatography.
-
Expected Product: 3α,12α-diacetyl-cholic acid.
Step 2: Selective Oxidation of the 7α-Hydroxyl Group
-
Reactants: 3α,12α-diacetyl-cholic acid, N-bromosuccinimide (NBS), acetone/water.
-
Procedure: Dissolve the protected cholic acid in a mixture of acetone and water. Add NBS in portions at room temperature and stir for 2-4 hours. Monitor the reaction by TLC. Quench with sodium bisulfite solution and extract the product. Purify by column chromatography.
-
Expected Product: 3α,12α-diacetyl-7-keto-cholic acid.
Step 3: Stereoselective Reduction of the 7-keto Group
-
Reactants: 3α,12α-diacetyl-7-keto-cholic acid, sodium borohydride (NaBH4), methanol.
-
Procedure: Dissolve the 7-keto intermediate in methanol and cool to 0°C. Add NaBH4 portion-wise and stir for 1-2 hours. Acidify with dilute HCl and extract the product. This step should favor the formation of the 7β-hydroxyl group.
-
Expected Product: 3α,12α-diacetyl-7-epi-cholic acid.
Step 4: Deprotection of the Acetyl Groups
-
Reactants: 3α,12α-diacetyl-7-epi-cholic acid, potassium hydroxide (KOH), methanol/water.
-
Procedure: Dissolve the protected compound in a mixture of methanol and water containing KOH. Reflux for 4-6 hours. Cool, acidify, and extract the product.
-
Expected Product: 7-epi-cholic acid.
Step 5: Selective 6β-Hydroxylation
-
This is a challenging step. A potential route involves protection of the 3α-hydroxyl, followed by a remote functionalization or enzymatic hydroxylation if a suitable enzyme is available. A chemical approach could involve introduction of a double bond followed by hydroboration-oxidation, though controlling the stereochemistry would be difficult. For the purpose of this proposed protocol, we will assume a hypothetical selective enzymatic step.
-
Reactants: 7-epi-cholic acid, a specific cytochrome P450 enzyme capable of 6β-hydroxylation.
-
Procedure: Incubate 7-epi-cholic acid with the enzyme and necessary cofactors (e.g., NADPH) in a suitable buffer system. Monitor the reaction for the formation of the desired product.
-
Expected Product: this compound.
Step 6: Purification of this compound
-
Procedure: The final product would be purified using column chromatography on silica gel, followed by recrystallization to obtain high-purity this compound.
Quantitative Data (Estimated):
The yields for each step are estimates based on similar reactions reported in the literature for other bile acids.
| Step | Reaction | Estimated Yield (%) |
| 1 | Protection | 90-95 |
| 2 | Oxidation | 85-90 |
| 3 | Reduction | 80-90 |
| 4 | Deprotection | 90-95 |
| 5 | Hydroxylation | 30-50 (highly variable) |
| Overall | - | 20-40 |
Signaling Pathways of this compound and its Precursors
This compound and its precursors, the muricholic acids, are known to interact with key receptors that regulate metabolic pathways. The primary targets are the farnesoid X receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5).
Farnesoid X Receptor (FXR) Signaling
FXR is a nuclear receptor that plays a central role in bile acid homeostasis. While many bile acids are FXR agonists, α- and β-muricholic acids have been identified as FXR antagonists[3]. This antagonism can lead to an upregulation of bile acid synthesis. The specific activity of MDCA on FXR is less characterized but is likely to be influenced by its structural similarity to other secondary bile acids.
TGR5 Signaling Pathway
TGR5 is a G-protein-coupled receptor located on the cell membrane of various cell types, including enteroendocrine L-cells. Activation of TGR5 by bile acids leads to the secretion of glucagon-like peptide-1 (GLP-1), which has beneficial effects on glucose metabolism. While the specific affinity of MDCA for TGR5 is not well-defined, many secondary bile acids are potent TGR5 agonists.
References
- 1. Formation of Hyodeoxycholic Acid from Muricholic Acid and Hyocholic Acid by an Unidentified Gram-Positive Rod Termed HDCA-1 Isolated from Rat Intestinal Microflora - PMC [pmc.ncbi.nlm.nih.gov]
- 2. magistralbr.caldic.com [magistralbr.caldic.com]
- 3. Muricholic bile acids are potent regulators of bile acid synthesis via a positive feedback mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Murideoxycholic Acid in Murine Metabolic Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Murideoxycholic acid (MDCA) is a secondary bile acid predominantly found in mice and is emerging as a critical signaling molecule in the regulation of metabolic pathways. Unlike the primary bile acids synthesized in the liver, MDCA is produced by the metabolic action of the gut microbiota. Its unique biological functions, particularly its role as an antagonist of the farnesoid X receptor (FXR), position it as a key player in lipid and glucose homeostasis. This technical guide provides an in-depth overview of the biological functions of MDCA in mice, presenting quantitative data from key studies, detailed experimental protocols, and a visual representation of the signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating bile acid signaling and its therapeutic potential.
Core Biological Functions of this compound
This compound, along with other muricholic acids (MCAs), exerts a significant influence on metabolic regulation in mice. The primary mechanism underlying these effects is the antagonism of the farnesoid X receptor (FXR), a nuclear receptor that plays a central role in bile acid, lipid, and glucose metabolism. By inhibiting FXR signaling, MDCA and other MCAs can modulate the expression of numerous target genes, leading to a range of physiological effects.
Metabolic Regulation:
-
Lipid Metabolism: Muricholic acids have been shown to confer resistance to diet-induced obesity and hepatic steatosis in mice. Their antagonistic effect on FXR in the intestine leads to a decrease in ceramide synthesis, which in turn can alleviate hepatic steatosis. Furthermore, treatment with glycine-β-muricholic acid (G-β-MCA), a stable analog of a murine FXR antagonist, has been demonstrated to improve liver fibrosis.[1][2][3][4]
-
Glucose Homeostasis: Bile acids, including MDCA, are involved in regulating glucose metabolism. They can activate the G-protein coupled receptor TGR5, which is expressed in various tissues including the intestine. Activation of TGR5 in intestinal L-cells stimulates the release of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion and improves glucose tolerance.[5][6]
-
Bile Acid Homeostasis: As an FXR antagonist, MDCA plays a role in the negative feedback regulation of bile acid synthesis. By inhibiting FXR, it can lead to an increase in the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic bile acid synthesis pathway. This can result in an increased bile acid pool size and altered bile acid composition.[7]
Gut Microbiota Interaction:
The synthesis of MDCA is dependent on the gut microbiota, highlighting the intricate interplay between the host and its microbial inhabitants. The composition of the gut microbiota can significantly influence the levels of MDCA and other secondary bile acids, thereby impacting host metabolism.[8]
Quantitative Data on the Effects of Muricholic Acids
The following tables summarize quantitative data from studies investigating the effects of modulating muricholic acid levels in mice. These studies often utilize genetic knockout models (e.g., Cyp2c70 knockout mice, which lack MCAs) or treatment with MCA analogs like G-β-MCA.
Table 1: Effects of Glycine-β-Muricholic Acid (G-β-MCA) Treatment on Cyp2c70 Knockout Mice [1][4]
| Parameter | Control (Cyp2c70 KO) | G-β-MCA Treated (Cyp2c70 KO) | Percentage Change |
| Total Bile Acid Pool (µmol) | ~120 | ~80 | -33% |
| Gallbladder Bile Acid Hydrophobicity Index | ~0.3 | ~0.1 | -67% |
| Small Intestine Bile Acid Hydrophobicity Index | ~0.25 | ~0.15 | -40% |
| Fecal Bile Acid Excretion (µmol/day/100g BW) | ~30 | ~50 | +67% |
Table 2: Effects of Glycine-β-Muricholic Acid (G-β-MCA) on a Mouse Model of Nonalcoholic Steatohepatitis (NASH) [2][3]
| Parameter | Vehicle-Treated NASH Mice | G-β-MCA-Treated NASH Mice |
| Liver to Body Weight Ratio (%) | Increased | Significantly Reduced |
| Hepatic Triglyceride Levels | Elevated | Significantly Reduced |
| Inflammatory Gene Expression (e.g., Tnf-α, Mcp-1) | Upregulated | Significantly Downregulated |
| Fibrosis Marker Expression (e.g., Col1a1, Acta2) | Upregulated | Significantly Downregulated |
Key Signaling Pathways
The biological functions of this compound in mice are primarily mediated through its interaction with the Farnesoid X Receptor (FXR) and the Takeda G-protein coupled Receptor 5 (TGR5).
Farnesoid X Receptor (FXR) Signaling
MDCA and other muricholic acids act as antagonists to FXR. In the intestine, FXR activation by primary bile acids normally induces the expression of Fibroblast Growth Factor 15 (FGF15), which then travels to the liver to suppress bile acid synthesis. By antagonizing FXR, MDCA can disrupt this negative feedback loop.
FXR signaling pathway in the enterohepatic circulation.
Takeda G-protein coupled Receptor 5 (TGR5) Signaling
Bile acids, including secondary bile acids like MDCA, can act as agonists for TGR5. Activation of TGR5 in intestinal enteroendocrine L-cells leads to the secretion of GLP-1, which has beneficial effects on glucose metabolism.
TGR5 signaling pathway leading to GLP-1 release.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's biological functions in mice.
Oral Gavage of Bile Acids in Mice
This protocol describes the procedure for the oral administration of bile acids to mice.[9][10][11][12][13]
Materials:
-
Bile acid solution (e.g., MDCA or G-β-MCA) dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Gavage needles (20-22 gauge, 1.5-2 inches long, with a ball tip).
-
1 ml syringes.
-
Animal scale.
Procedure:
-
Animal Preparation: Fast mice for 4-6 hours before gavage to ensure an empty stomach. Weigh each mouse to calculate the correct dosage.
-
Dosage Calculation: Prepare the bile acid solution at the desired concentration. The volume to be administered is typically 5-10 µl/g of body weight.
-
Restraint: Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head.
-
Gavage Needle Insertion: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth. Gently insert the ball-tipped needle into the esophagus via the side of the mouth. The needle should pass smoothly without resistance.
-
Administration: Slowly depress the syringe plunger to deliver the solution.
-
Post-Procedure Monitoring: Return the mouse to its cage and monitor for any signs of distress.
Glucose Tolerance Test (GTT) in Mice
This protocol outlines the procedure for performing a glucose tolerance test to assess glucose homeostasis.[14][15][16][17][18]
Materials:
-
Glucose solution (20% w/v in sterile saline).
-
Glucometer and test strips.
-
Blood collection supplies (e.g., lancets, micro-hematocrit tubes).
-
Animal scale.
-
Timer.
Procedure:
-
Animal Preparation: Fast mice overnight (12-16 hours) with free access to water.
-
Baseline Blood Glucose: Obtain a baseline blood sample (time 0) from the tail vein and measure the blood glucose level using a glucometer.
-
Glucose Administration: Administer a glucose solution (typically 2 g/kg body weight) via intraperitoneal (IP) injection or oral gavage.
-
Blood Sampling: Collect blood samples from the tail vein at specified time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose concentrations over time. The area under the curve (AUC) is calculated to quantify glucose tolerance.
Liver Tissue Homogenization and Bile Acid Extraction
This protocol details the steps for preparing liver tissue for bile acid analysis.[19][20][21][22][23]
Materials:
-
Liquid nitrogen.
-
Mortar and pestle or mechanical homogenizer.
-
Extraction solvent (e.g., 75% ethanol).
-
Centrifuge.
-
Microcentrifuge tubes.
Procedure:
-
Tissue Collection: Euthanize the mouse and immediately excise the liver. Snap-freeze the tissue in liquid nitrogen.
-
Homogenization: Weigh the frozen liver tissue and homogenize it in a pre-chilled mortar and pestle with liquid nitrogen or using a mechanical homogenizer with an appropriate volume of extraction solvent.
-
Extraction: Transfer the homogenate to a microcentrifuge tube and incubate at 50°C for 2 hours.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the bile acids, for subsequent analysis (e.g., by LC-MS/MS).
Quantitative Real-Time PCR (qRT-PCR) for FXR Target Gene Expression
This protocol describes the quantification of FXR target gene expression in mouse liver tissue.[24][25][26][27][28]
Materials:
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qRT-PCR master mix (e.g., SYBR Green).
-
Primers for FXR target genes (e.g., Shp, Fgf15, Cyp7a1) and a housekeeping gene (e.g., Gapdh).
-
qRT-PCR instrument.
Procedure:
-
RNA Extraction: Extract total RNA from homogenized liver tissue using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Set up the qRT-PCR reaction by combining the cDNA, forward and reverse primers for the target and housekeeping genes, and the qRT-PCR master mix.
-
Data Analysis: Run the qRT-PCR program. Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression levels of the target genes, normalized to the housekeeping gene.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on metabolic parameters in mice.
A typical experimental workflow for studying MDCA effects.
Conclusion
This compound is a key microbial-derived metabolite in mice that plays a crucial role in regulating metabolic homeostasis. Its function as an FXR antagonist provides a unique mechanism for modulating lipid, glucose, and bile acid metabolism. The data and protocols presented in this technical guide offer a comprehensive resource for researchers seeking to further elucidate the biological functions of MDCA and explore its therapeutic potential. Future research focusing on the specific molecular interactions of MDCA and its downstream signaling effects will be critical for translating these findings into novel therapeutic strategies for metabolic diseases.
References
- 1. Glycine-β-Muricholic Acid Improves Liver Fibrosis and Gut Barrier Function by Reducing Bile Acid Pool Size and Hydrophobicity in Male Cyp2c70 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycine-β-muricholic acid antagonizes the intestinal farnesoid X receptor-ceramide axis and ameliorates NASH in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycine‐β‐muricholic acid antagonizes the intestinal farnesoid X receptor–ceramide axis and ameliorates NASH in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycine-β-Muricholic Acid Improves Liver Fibrosis and Gut Barrier Function by Reducing Bile Acid Pool Size and Hydrophobicity in Male Cyp2c70 Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Intestinal Farnesoid X Receptor Signaling Modulates Metabolic Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Animal Models to Study Bile Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Oral gavage of nano-encapsulated conjugated acrylic acid-bile acid formulation in type 1 diabetes altered pharmacological profile of bile acids, and improved glycaemia and suppressed inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. IP Glucose Tolerance Test in Mouse [protocols.io]
- 15. protocols.io [protocols.io]
- 16. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. olac.berkeley.edu [olac.berkeley.edu]
- 19. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 20. Bile Acid Profiling in Mouse Biofluids and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 21. homogenizers.net [homogenizers.net]
- 22. sisweb.com [sisweb.com]
- 23. nextadvance.com [nextadvance.com]
- 24. Genome-Wide Tissue-Specific Farnesoid X Receptor Binding in Mouse Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Role of Farnesoid X Receptor in the Determination of Liver Transcriptome during Postnatal Maturation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Chronic Activation of FXR in Transgenic Mice Caused Perinatal Toxicity and Sensitized Mice to Cholesterol Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Promotion of Liver Regeneration/Repair by Farnesoid X Receptor in Both Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Occurrence of Murideoxycholic Acid Across Species
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence of murideoxycholic acid (MDCA) in various animal species. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the distribution, quantification, and biological significance of this unique bile acid.
Introduction
This compound (MDCA), a dihydroxy bile acid, is a significant component of the bile acid pool in certain species, particularly rodents. Its presence and concentration vary considerably across the animal kingdom, reflecting differences in bile acid metabolism and physiology. Understanding the species-specific distribution of MDCA is crucial for the interpretation of data from animal models and for assessing the translational relevance to human physiology and disease. This guide summarizes the current knowledge on the natural occurrence of MDCA, details the methodologies for its analysis, and explores its role in biological signaling pathways.
Data Presentation: Quantitative Occurrence of this compound
The concentration of this compound exhibits significant variation across different species and tissues. The following tables summarize the available quantitative and qualitative data on the occurrence of MDCA.
Table 1: Quantitative Concentration of this compound and Related Muricholic Acids in Mice
| Species | Tissue/Fluid | Analyte | Concentration/Abundance | Citation |
| Mouse | Serum | Muricholic Acids (MCAs) | Comprised 69% of serum bile acids in wild-type mice. | |
| Mouse | Liver | Muricholic acid (MCA) and cholic acid (CA) taurine conjugates | Constituted more than 90% of bile acids in liver and bile. | |
| Mouse | Bile | Muricholic acid (MCA) and cholic acid (CA) taurine conjugates | Constituted more than 90% of bile acids in liver and bile. | |
| Mouse | Distal Intestine | Muricholic Acids (MCAs) | Predominant bile acid class. | |
| Mouse | Gallbladder | Muricholic Acids (MCAs) | Predominant bile acid class. | |
| Mouse (Cyp2c70-KO) | Serum | Muricholic Acids (MCAs) | Completely absent. |
Table 2: Occurrence of this compound in Other Species
| Species | Tissue/Fluid | Occurrence | Notes | Citation |
| Rat | Liver | Present | Cholic and β-muricholic acids are the major bile acids. | |
| Rat | Feces | Present (minor) | Bacterial 7α/7β-dehydroxylation of muricholic acids can yield MDCA, but this is a minor pathway. | |
| Human | Liver | Present (trace) | Found in liver tissue. | |
| Human | Gallbladder | Present (trace) | Detected in the gallbladder. | |
| Human | Intestine | Present (trace) | Detected in the intestine. | |
| Human | Kidney | Present (trace) | Detected in the kidney. | |
| Pig | Liver | Not a major bile acid | Dihydroxy bile acids like chenodeoxycholic acid and ursodeoxycholic acid are more prominent. | |
| Poultry (Chicken, Duck, Goose) | Liver | Not a major bile acid | Taurolithocholic acid and T-alpha-MCA are more prevalent. |
Experimental Protocols
Accurate quantification of this compound requires robust and validated analytical methods. The following sections detail common protocols for the extraction and analysis of bile acids from various biological matrices.
This protocol is adapted from methodologies for the extraction of bile acids from liver tissue for subsequent LC-MS/MS analysis.
Materials:
-
Frozen liver tissue
-
Liquid nitrogen
-
Mortar and pestle
-
Homogenization tubes (2.0 mL, screw-capped)
-
1.0 mm silica beads
-
Tissue homogenizer
-
Extraction solvent: Methanol/Acetonitrile (1:1, v/v)
-
Internal standards (e.g., deuterated bile acid mixture)
-
Centrifuge
-
Vacuum centrifuge
-
Reconstitution solution: Acetonitrile:Water (50:50 v/v) with internal standards
-
Autosampler vials
Procedure:
-
Pulverize a small piece of frozen liver tissue to a fine powder using a mortar and pestle cooled with liquid nitrogen.
-
Weigh approximately 50-55 mg of the powdered tissue into a pre-chilled 2.0 mL homogenization tube.
-
Add 1.5 mL of the extraction solvent (Methanol/Acetonitrile) and a small scoop of silica beads to the tube.
-
Homogenize the sample using a tissue homogenizer for 30-second cycles, with cooling on ice between cycles, for a total of 3 cycles.
-
Centrifuge the homogenate at 18,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness using a vacuum centrifuge.
-
Reconstitute the dried extract in 400 µL of the reconstitution solution containing the internal standards.
-
Vortex and sonicate for 15 minutes to ensure complete dissolution.
-
Centrifuge at 18,000 x g for 10 minutes at 4°C to pellet any remaining debris.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
This protocol is a common method for the extraction of bile acids from plasma or serum samples.
Materials:
-
Plasma or serum sample
-
MilliQ water
-
Precipitation/extraction solvent: 2-propanol containing deuterated internal standards
-
Thermomixer
-
Centrifuge
-
Vacuum concentrator
-
Reconstitution solution (e.g., 50% methanol in water)
-
Autosampler vials
Procedure:
-
Dilute 25 µL of plasma or serum with MilliQ water at a 1:4 (v/v) ratio.
-
Add 1 mL of the cold precipitation/extraction solvent containing internal standards.
-
Vortex the mixture and then shake continuously at 1400 rpm for 30 minutes at 4°C in a thermomixer.
-
Centrifuge the sample at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness using a vacuum concentrator at 35°C.
-
Reconstitute the dried extract in a suitable volume of the reconstitution solution.
-
Vortex to dissolve the residue and transfer to an autosampler vial for analysis.
This protocol outlines a simple and effective method for extracting bile acids from fecal samples.
Materials:
-
Wet fecal sample
-
Ice-cold methanol containing internal standards
-
Shaker
-
Centrifuge
-
0.1% aqueous formic acid solution
-
Autosampler vials
Procedure:
-
Weigh approximately 0.5 g of wet fecal sample into a centrifuge tube.
-
Add 1.0 mL of ice-cold methanol containing the appropriate internal standards.
-
Shake the sample for 30 minutes at 4°C.
-
Centrifuge at 21,000 rpm for 20 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a new microcentrifuge tube.
-
Dilute the supernatant 1:5 (v/v) with 0.1% aqueous formic acid solution.
-
Vortex and transfer the final extract to an autosampler vial for LC-MS/MS analysis.
For GC-MS analysis, bile acids require derivatization to increase their volatility. A common two-step derivatization process involves methylation of the carboxyl group followed by trimethylsilylation of the hydroxyl groups.
Materials:
-
Dried bile acid extract or standard
-
Methanol
-
Benzene
-
TMS diazomethane (approx. 10% in hexane)
-
Nitrogen gas supply
-
Pyridine
-
N-trimethylsilylimidazole (TMSI)
-
Trimethylchlorosilane (TMCS)
-
Heating block or oven
-
GC-MS vials
Procedure:
-
Methylation:
-
To the dried bile acid sample, add 20 µL of methanol and 80 µL of benzene.
-
Add 50 µL of TMS diazomethane solution.
-
Mix thoroughly and then evaporate the solvents completely under a gentle stream of nitrogen.
-
-
Trimethylsilylation:
-
To the methylated sample, add 50 µL of TMSI, 25 µL of pyridine, and 5 µL of TMCS.
-
Cap the vial tightly and heat at 60°C for 10 minutes.
-
Cool the sample to room temperature.
-
The derivatized sample is now ready for injection into the GC-MS.
-
Mandatory Visualization
This compound and its conjugates, particularly tauro-β-muricholic acid (T-β-MCA) and glycine-β-muricholic acid (Gly-MCA), act as antagonists of the farnesoid X receptor (FXR), primarily in the intestine. This antagonism has significant downstream effects on lipid metabolism and inflammation.
Caption: Intestinal FXR antagonism by this compound.
The following diagram illustrates a typical workflow for the quantification of this compound from biological samples using LC-MS/MS.
Caption: Workflow for bile acid quantification.
Conclusion
This compound is a key bile acid in murine species, with its presence being significantly lower in humans and other animals. This species-specific difference is critical for the appropriate design and interpretation of preclinical studies. The methodologies outlined in this guide provide a robust framework for the accurate quantification of MDCA, enabling further research into its physiological roles and potential as a therapeutic target. The antagonistic effect of MDCA on the intestinal FXR signaling pathway highlights its importance in metabolic regulation and presents an intriguing avenue for the development of novel therapeutics for metabolic diseases such as NASH.
α- and β-Muricholic Acid: An In-depth Technical Guide on the Precursors to Murideoxycholic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of α-muricholic acid (α-MCA) and β-muricholic acid (β-MCA), two primary bile acids in rodents that serve as precursors to the secondary bile acid, murideoxycholic acid (MDCA). This document details their biosynthesis, physicochemical properties, metabolic fate, and their critical roles in regulating metabolic pathways through the farnesoid X receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5) signaling pathways.
Introduction to Muricholic Acids
Muricholic acids are a class of bile acids predominantly found in mice and rats, distinguishing their bile acid pool from that of humans.[1][2] α-MCA and β-MCA are trihydroxylated bile acids that differ from human primary bile acids, cholic acid and chenodeoxycholic acid (CDCA), by the presence of a hydroxyl group at the 6-position.[2] The stereochemistry of the hydroxyl group at the 7-position differentiates α-MCA (7α-hydroxyl) from β-MCA (7β-hydroxyl).[2] In the gut, these primary bile acids are metabolized by the intestinal microbiota into the secondary bile acid, this compound.[3]
Biosynthesis and Metabolism
The synthesis of α-MCA and β-MCA originates from cholesterol in the liver.[4] The classical pathway of bile acid synthesis produces chenodeoxycholic acid (CDCA).[5] In rodents, the enzyme cytochrome P450 Cyp2c70 is responsible for the 6β-hydroxylation of CDCA and ursodeoxycholic acid (UDCA) to form α-MCA and β-MCA, respectively.[2]
The conversion of these primary muricholic acids to this compound occurs in the intestine, mediated by the gut microbiota. This transformation involves the 7-dehydroxylation of both α-MCA and β-MCA.[3] It is important to distinguish this compound (3α,6β-dihydroxy-5β-cholan-24-oic acid) from hyodeoxycholic acid (3α,6α-dihydroxy-5β-cholan-24-oic acid), another secondary bile acid that can be formed from muricholic acids and differs in the stereochemistry at the 6-position.[6][7]
References
Methodological & Application
Application Note: Quantitative Analysis of Murideoxycholic Acid in Biological Matrices using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bile acids (BAs) are crucial signaling molecules involved in the regulation of lipid and glucose metabolism, energy expenditure, and inflammation, in addition to their classic role in lipid absorption.[1] Murideoxycholic acid (MDCA) is a prominent secondary bile acid in murine models, making its accurate quantification essential for studies involving gut microbiome interactions and metabolic diseases in these systems.[2] However, the analysis of bile acids by liquid chromatography-tandem mass spectrometry (LC-MS/MS) presents challenges due to the existence of numerous structurally similar isomers and isobars, potential matrix effects, and the hydrophobic nature of these molecules.[1][3][4]
This application note provides a detailed and robust LC-MS/MS method for the sensitive and specific quantification of this compound (MDCA) in biological matrices such as plasma and serum. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Workflow Overview
The overall workflow for the quantification of MDCA involves sample preparation using protein precipitation, followed by separation using liquid chromatography and detection by tandem mass spectrometry.
Caption: High-level workflow for MDCA quantification.
Experimental Protocols
Materials and Reagents
-
This compound (MDCA) reference standard
-
Deuterated internal standard (IS), e.g., Deoxycholic Acid-D4 (D4-DCA) or Cholic Acid-D4 (D4-CA).[1][5]
Preparation of Standards and Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of MDCA and the deuterated internal standard in methanol.[3][6] Store at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the MDCA stock solution with methanol or a methanol/water mixture to create calibration curve points (e.g., 1 ng/mL to 1000 ng/mL).[6]
-
Internal Standard (IS) Working Solution: Dilute the IS stock solution with methanol to a final concentration appropriate for spiking into samples (e.g., 1000 ng/mL).[6]
Sample Preparation: Protein Precipitation
This protocol is suitable for plasma or serum samples.[4][7]
Caption: Step-by-step sample preparation workflow.
Detailed Steps:
-
Aliquot 50-200 µL of serum or plasma into a 1.5 mL microcentrifuge tube.[4][6][7]
-
Add an appropriate volume (e.g., 20 µL) of the internal standard working solution to each sample, calibrator, and quality control (QC) sample.[6][7]
-
Vortex briefly to mix.[6]
-
Add 3 to 4 volumes of ice-cold acetonitrile (e.g., 800 µL for a 200 µL sample) to precipitate proteins.[4][7]
-
Vortex the mixture for at least 1 minute.[6]
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[3][6]
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Dry the supernatant under a gentle stream of nitrogen at 60°C.[4]
-
Reconstitute the dried residue in 200 µL of a suitable solvent, such as 35% methanol in water, and vortex to ensure complete dissolution.[4] The sample is now ready for injection.
LC-MS/MS Method Parameters
Analysis is performed using a triple quadrupole mass spectrometer operating in negative ion mode, as this provides the best sensitivity for bile acids.[1][6]
Table 1: Liquid Chromatography (LC) Conditions
| Parameter | Recommended Condition |
| Column | C18 or Biphenyl Column (e.g., Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm).[2][6] |
| Mobile Phase A | Water with 0.1% Formic Acid or 1 mM Ammonium Acetate + 0.1% Acetic Acid.[1][8] |
| Mobile Phase B | Acetonitrile/Methanol mixture with 0.1% Formic Acid or Acetic Acid.[1][8] |
| Flow Rate | 0.3 - 0.5 mL/min.[1] |
| Column Temperature | 50 - 60°C.[6][7] |
| Injection Volume | 10 µL.[1][6] |
| LC Gradient | A gradient starting with high aqueous phase, ramping up the organic phase to elute analytes, followed by a high organic wash and re-equilibration. (e.g., 0-2 min 0% B; 2-20 min 0-100% B; 20-28.5 min 100% B).[1] |
Table 2: Mass Spectrometry (MS) Conditions
| Parameter | Recommended Condition |
| Instrument | Triple Quadrupole Mass Spectrometer (e.g., AB SCIEX 4000 Q-Trap, TSQ Quantis).[1][6] |
| Ionization Mode | Electrospray Ionization (ESI), Negative.[1][6] |
| Ion Spray Voltage | -4200 V.[1] |
| Source Temperature | 350 - 500°C.[1][6] |
| Curtain Gas (CUR) | 35 psi.[1] |
| Nebulizer Gas (GS1) | 35 psi.[1] |
| Heater Gas (GS2) | 45 psi.[1] |
| Collision Gas (CAD) | Nitrogen.[1] |
| Detection Mode | Multiple Reaction Monitoring (MRM).[1] |
Table 3: MRM Transitions for Quantification
For unconjugated bile acids like MDCA, fragmentation can be limited, often leading to the use of a parent ion to parent ion transition for quantification.[1][6]
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Notes |
| This compound (MDCA) | 391.3 | 391.3 | Parent/parent transition due to low fragmentation yield.[1] |
| Deoxycholic Acid-D4 (IS) | 395.3 | 395.3 | Example IS; specific transition depends on the standard used. |
Data Analysis and Quantification
Quantification is achieved by constructing a calibration curve from the peak area ratios of the MDCA standard to the internal standard versus the concentration of the calibrators. A linear or quadratic regression with 1/x weighting is typically applied.[9] The concentration of MDCA in unknown samples is then calculated from this curve. Method performance should be monitored using QC samples at low, medium, and high concentrations within the calibration range.[1] Good linearity (r² > 0.995) and reproducibility (CV < 10%) are typically achievable.[2][6]
Conclusion
This application note details a comprehensive and reliable LC-MS/MS method for the quantification of this compound in biological samples. The protocol, which includes a straightforward protein precipitation step and optimized LC-MS/MS parameters, provides the necessary sensitivity and specificity for researchers in metabolic disease and gut microbiome studies. The method can be adapted to various triple quadrupole instruments and serves as a robust platform for high-throughput bile acid analysis.
References
- 1. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 5. A high-throughput LC-MS/MS method for the measurement of the bile acid/salt content in microbiome-derived sample sets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dial.uclouvain.be [dial.uclouvain.be]
- 9. agilent.com [agilent.com]
Protocol for Murideoxycholic Acid Analysis in Biological Samples
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Murideoxycholic acid (MDCA) is a secondary bile acid found in various biological matrices, playing a role in lipid digestion and absorption.[1][2] Beyond its digestive functions, MDCA, like other bile acids, acts as a signaling molecule, primarily through the farnesoid X receptor (FXR) and the Takeda G-protein coupled receptor 5 (TGR5).[3][4] These signaling pathways are integral to the regulation of glucose and lipid metabolism, energy expenditure, and inflammation.[5][6] The accurate quantification of MDCA in biological samples such as serum, plasma, and feces is crucial for understanding its physiological and pathological roles. This document provides a detailed protocol for the analysis of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[7]
Experimental Protocols
This section details the methodologies for the extraction and quantification of this compound from biological samples.
Materials and Reagents
-
This compound (MDCA) analytical standard
-
Isotopically labeled internal standard (e.g., d4-MDCA or other suitable bile acid internal standard)
-
LC-MS grade methanol, acetonitrile, water, and isopropanol
-
Formic acid and ammonium acetate
-
Solid-phase extraction (SPE) cartridges (if required)
-
Standard laboratory equipment (vortex mixer, centrifuge, evaporator)
Sample Preparation
The choice of sample preparation method depends on the biological matrix. Protein precipitation is a common and straightforward method for serum and plasma, while fecal samples require a more rigorous extraction process.
Protocol 1: Protein Precipitation for Serum and Plasma Samples
-
Thaw serum or plasma samples at 4°C.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of the sample.
-
Add 150 µL of ice-cold methanol containing the internal standard.[4]
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[4]
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 50:50 methanol:water).[8]
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Extraction from Fecal Samples
-
Lyophilize (freeze-dry) a known weight of the fecal sample.
-
Homogenize the lyophilized sample to a fine powder.
-
Weigh approximately 20-50 mg of the homogenized fecal powder into a centrifuge tube.
-
Add 1 mL of a suitable extraction solvent (e.g., 75% ethanol) containing the internal standard.
-
Vortex vigorously for 1 minute.
-
Homogenize the sample using a bead beater or sonicator for 20 minutes.[8]
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.[8]
-
Transfer the supernatant to a new tube.
-
A second extraction of the pellet can be performed to improve recovery.
-
Combine the supernatants and evaporate to dryness.
-
The dried extract may require further clean-up using solid-phase extraction (SPE) to remove interfering substances.
-
Reconstitute the final dried extract in a known volume of the initial mobile phase.
LC-MS/MS Analysis
The following are general conditions for the chromatographic separation and mass spectrometric detection of this compound. These parameters should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 100 mm, 1.8 µm).[4]
-
Mobile Phase A: Water with 0.1% formic acid or a suitable buffer like ammonium acetate.[1]
-
Mobile Phase B: Acetonitrile/Methanol mixture (e.g., 90:10 v/v) with 0.1% formic acid.[1]
-
Gradient: A gradient elution is typically employed to separate MDCA from other bile acids and matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min.[1]
-
Column Temperature: 40 - 60°C.[7]
-
Injection Volume: 5 - 10 µL.[1]
Tandem Mass Spectrometry (MS/MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred for bile acid analysis.[9]
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for MDCA and its internal standard are monitored for quantification.
-
Example MDCA transition: m/z 391.3 → 391.3 (quantifier) and other qualifying transitions.
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.[7]
Data Presentation
The following table summarizes representative quantitative data for the analysis of this compound in biological samples, compiled from various studies.
| Parameter | Serum/Plasma | Feces | Reference |
| Limit of Quantification (LOQ) | 10 - 40 ng/mL | Not explicitly stated for MDCA, but generally in the ng/g range for bile acids. | [6] |
| Limit of Detection (LOD) | 2 - 5 ng/mL | Not explicitly stated for MDCA. | [6] |
| Recovery | 85 - 115% | Variable, dependent on extraction method. | [7] |
| Precision (RSD) | < 15% | < 20% | [6] |
Visualizations
Experimental Workflow
Caption: Workflow for MDCA analysis in biological samples.
Bile Acid Signaling Pathway
References
- 1. This compound | C24H40O4 | CID 5283821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound I CAS#: 668-49-5 I 6 beta-hydroxylated bile acid I InvivoChem [invivochem.com]
- 3. The Biosynthesis, Signaling, and Neurological Functions of Bile Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bile acid metabolism and signaling: emerging pharmacological targets of dietary polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological functions and pharmacological behaviors of bile acids in metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LIPID MAPS [lipidmaps.org]
- 8. mdpi.com [mdpi.com]
- 9. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Murideoxycholic Acid in Metabolic Disorder Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Murideoxycholic Acid (MDCA) and its derivatives in animal models of metabolic disorders. The protocols detailed below are based on published research and are intended to guide the design and execution of experiments investigating the therapeutic potential of these bile acids in conditions such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).
Introduction
This compound (MDCA) is a secondary bile acid predominantly found in mice. Along with other muricholic acids (MCAs), it is recognized for its role as an antagonist of the farnesoid X receptor (FXR), a key nuclear receptor that regulates bile acid, lipid, and glucose metabolism.[1][2][3] The unique ability of MCAs to inhibit FXR signaling in the intestine has garnered significant interest in their potential therapeutic applications for metabolic diseases.[4][5] By antagonizing intestinal FXR, MCAs can modulate various metabolic pathways, leading to improvements in glucose homeostasis, lipid profiles, and reduced hepatic steatosis.[5][6][7]
This document outlines the current understanding of MDCA's mechanism of action, provides detailed protocols for in vivo studies using animal models of metabolic disorders, and presents quantitative data from relevant research.
Mechanism of Action: FXR Antagonism
The primary mechanism through which muricholic acids, including MDCA, are thought to exert their beneficial metabolic effects is by acting as antagonists to the farnesoid X receptor (FXR).[1][2][3] FXR is highly expressed in metabolically active tissues such as the liver, intestine, and adipose tissue.[5]
Signaling Pathway of Intestinal FXR Antagonism by Muricholic Acids
Intestinal FXR antagonism by muricholic acids reduces ceramide synthesis, leading to improved hepatic metabolism.
Activation of intestinal FXR by bile acids typically leads to the production of signaling molecules that can have systemic effects. However, muricholic acids, acting as antagonists, can block these pathways. One significant consequence of intestinal FXR inhibition is the reduction of ceramide biosynthesis.[5] This decrease in intestinal-derived ceramides circulating to the liver results in lower hepatic endoplasmic reticulum (ER) stress, reduced inflammation, and amelioration of steatosis.[5]
Animal Models of Metabolic Disorders
Several well-established animal models are used to study metabolic disorders. The choice of model depends on the specific aspect of the disease being investigated.
Commonly Used Models:
-
Diet-Induced Obesity (DIO) Mice: C57BL/6J mice are commonly used and are fed a high-fat diet (HFD), typically with 45-60% of calories from fat, for a period of 8-16 weeks to induce obesity, insulin resistance, and hepatic steatosis.[8]
-
Genetic Models:
-
ob/ob Mice: These mice have a mutation in the leptin gene, leading to hyperphagia and severe obesity.
-
db/db Mice: These mice have a mutation in the leptin receptor, resulting in a phenotype similar to ob/ob mice.
-
-
Chemically-Induced Models:
-
Streptozotocin (STZ)-induced diabetes: STZ is a toxin that destroys pancreatic β-cells, leading to insulin deficiency and hyperglycemia. This model is more representative of type 1 diabetes but can be combined with a high-fat diet to model aspects of type 2 diabetes.
-
Experimental Protocols
The following are detailed protocols for key experiments involving the administration of muricholic acid derivatives to animal models of metabolic disorders.
Protocol 1: Induction of Obesity and NAFLD with a High-Fat Diet
This protocol describes the induction of obesity and non-alcoholic fatty liver disease in mice, a common prerequisite for testing the efficacy of compounds like MDCA.
Workflow for Diet-Induced Obesity Model
Workflow for creating a diet-induced obesity mouse model.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
Standard chow diet
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Metabolic cages for monitoring food and water intake
Procedure:
-
Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, 22-24°C) for at least one week with free access to standard chow and water.
-
Dietary Intervention: Divide mice into two groups: a control group receiving the standard chow diet and an experimental group receiving the HFD.
-
Duration: Maintain the respective diets for 8-16 weeks.
-
Monitoring: Record body weight and food intake weekly.
-
Metabolic Phenotyping: At the end of the dietary intervention, perform metabolic assessments such as glucose and insulin tolerance tests.
Protocol 2: Oral Administration of Glycine-β-Muricholic Acid (Gly-MCA)
This protocol is based on a study that successfully used an oral formulation of Gly-MCA to treat diet-induced obese mice.[1]
Materials:
-
Glycine-β-muricholic acid (Gly-MCA)
-
Bacon-flavored dough pills (vehicle)
-
Diet-induced obese mice (from Protocol 1)
Procedure:
-
Preparation of Gly-MCA Formulation: Incorporate Gly-MCA into bacon-flavored dough pills at a concentration that will deliver a daily dose of 10 mg/kg of body weight.
-
Administration: Administer the Gly-MCA-containing or vehicle-only dough pills orally to the mice daily.
-
Duration: Continue the treatment for a predefined period, for example, 8 weeks.
-
Monitoring: Continue to monitor body weight and food intake weekly.
-
Endpoint Analysis: At the end of the treatment period, perform metabolic phenotyping and collect tissues for further analysis (e.g., liver histology, gene expression).
Protocol 3: Oral Gavage of this compound (MDCA)
While specific studies detailing the oral administration of pure MDCA for metabolic disorders are not as prevalent as for Gly-MCA, general protocols for oral gavage of bile acids can be adapted.
Materials:
-
This compound (MDCA)
-
Vehicle for suspension (e.g., 0.5% carboxymethyl cellulose)
-
Oral gavage needles
Procedure:
-
Preparation of MDCA Suspension: Prepare a homogenous suspension of MDCA in the chosen vehicle. The concentration should be calculated based on the desired dosage and the average body weight of the mice. A dosage range of 50-450 mg/kg/day has been used for other bile acids like ursodeoxycholic acid.[9]
-
Administration: Administer the MDCA suspension or vehicle control to the mice via oral gavage once daily.
-
Duration: The treatment duration will depend on the study design, typically ranging from several weeks to months.
-
Monitoring and Endpoint Analysis: Follow the monitoring and analysis steps as outlined in Protocol 2.
Protocol 4: Glucose and Insulin Tolerance Tests
These tests are crucial for assessing glucose metabolism and insulin sensitivity.
Oral Glucose Tolerance Test (OGTT):
-
Fast mice for 6 hours.
-
Measure baseline blood glucose from a tail snip (time 0).
-
Administer a 2 g/kg body weight solution of glucose via oral gavage.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-gavage.
Insulin Tolerance Test (ITT):
-
Fast mice for 4-6 hours.
-
Measure baseline blood glucose (time 0).
-
Administer insulin (0.75 U/kg body weight) via intraperitoneal injection.
-
Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of modulating muricholic acid levels in mouse models of metabolic disorders.
Table 1: Effects of Glycine-β-Muricholic Acid (Gly-MCA) Treatment on Diet-Induced Obese Mice [1]
| Parameter | Vehicle Control | Gly-MCA (10 mg/kg/day) | % Change |
| Body Weight Gain (g) | ~18 | ~10 | -44% |
| Liver Weight (g) | ~2.5 | ~1.5 | -40% |
| Liver Triglycerides (mg/g) | ~150 | ~50 | -67% |
| Liver Free Cholesterol (mg/g) | ~4 | ~2.5 | -37.5% |
Table 2: Metabolic Parameters in Cyp8b1-/- Mice (Abundant in Muricholic Acids) on a High-Fat Diet [6][7]
| Parameter | Wild-Type (Cyp8b1+/+) | Cyp8b1-/- | % Change |
| Body Weight Gain (g) | ~20 | ~12 | -40% |
| Liver Weight (g) | ~2.2 | ~1.2 | -45% |
| Serum LDL-Cholesterol (mg/dL) | Increased 2-fold | Increase dampened by 35% | - |
| Glucose Tolerance (AUC) | Impaired | Significantly less impaired | - |
| Insulin Tolerance | Impaired | No significant impairment | - |
Conclusion
This compound and its derivatives, particularly those that act as intestinal FXR antagonists, show considerable promise as therapeutic agents for metabolic disorders. The protocols and data presented here provide a foundation for researchers to further investigate the mechanisms and efficacy of these compounds in relevant animal models. The use of diet-induced obesity models in conjunction with oral administration of these bile acids and subsequent metabolic phenotyping represents a robust approach for preclinical evaluation. Further research is warranted to translate these findings into potential clinical applications for human metabolic diseases.
References
- 1. Glycine‐β‐muricholic acid antagonizes the intestinal farnesoid X receptor–ceramide axis and ameliorates NASH in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 3. Gut microbiota regulates bile acid metabolism by reducing the levels of tauro-beta-muricholic acid, a naturally occurring FXR antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Glycine-β-muricholic acid antagonizes the intestinal farnesoid X receptor-ceramide axis and ameliorates NASH in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mice Abundant in Muricholic Bile Acids Show Resistance to Dietary Induced Steatosis, Weight Gain, and to Impaired Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mice Abundant in Muricholic Bile Acids Show Resistance to Dietary Induced Steatosis, Weight Gain, and to Impaired Glucose Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of high-fat diet on host animal health via bile acid metabolism and benefits of oral-fed Streptococcus thermophilus MN-ZLW-002 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Secondary bile acid ursodeoxycholic acid alters weight, the gut microbiota, and the bile acid pool in conventional mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Murideoxycholic Acid: A Versatile Tool for Interrogating Bile Acid Signaling Pathways
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Murideoxycholic Acid (MDCA) as a scientific tool for studying bile acid signaling. Detailed protocols for key in vitro and in vivo experiments are included to facilitate the practical application of MDCA in a research setting.
Introduction to this compound in Bile Acid Signaling
Bile acids, traditionally known for their role in lipid digestion, have emerged as critical signaling molecules that regulate a wide range of metabolic processes, including glucose homeostasis, lipid metabolism, and inflammation. These effects are primarily mediated by two key receptors: the nuclear receptor Farnesoid X Receptor (FXR) and the G-protein coupled receptor TGR5. This compound (MDCA), a member of the muricholic acid family of bile acids found predominantly in mice, serves as a valuable and selective modulator of these signaling pathways. Specifically, derivatives of muricholic acid act as antagonists of FXR, making MDCA and its amidated forms powerful tools to investigate the physiological consequences of FXR inhibition. While its role as a TGR5 agonist is less characterized, its unique properties provide an avenue for dissecting the distinct and overlapping functions of these two major bile acid-responsive signaling cascades.
Key Features of this compound as a Research Tool:
-
FXR Antagonism: Muricholic acids, including MDCA, are recognized as natural antagonists of the Farnesoid X Receptor (FXR) in rodents. This antagonistic activity allows for the investigation of the physiological roles of FXR in various tissues, particularly the intestine and liver.
-
Potential TGR5 Agonism: While less potent than other bile acids like lithocholic acid (LCA) or deoxycholic acid (DCA), MDCA may exhibit some agonist activity towards TGR5. This allows for comparative studies to dissect the individual contributions of FXR and TGR5 signaling in response to a single compound.
-
Gut Microbiome Interactions: The metabolism of muricholic acids is influenced by the gut microbiota, and in turn, these bile acids can shape the composition of the microbial community. This makes MDCA a useful tool for studying the intricate interplay between bile acids, gut bacteria, and host metabolism.
Quantitative Data Summary
Table 1: FXR Antagonist Activity of Muricholic Acid Derivatives and Other Bile Acids
| Compound | Receptor | Activity | IC50 Value (µM) |
| Tauro-β-muricholic acid (T-β-MCA) | FXR | Antagonist | 40 |
| Glycoursodeoxycholic acid (GUDCA) | FXR | Antagonist | 77.2 |
| Tauroursodeoxycholic acid (TUDCA) | FXR | Antagonist | 75.1 |
Table 2: TGR5 Agonist Activity of Various Bile Acids (for comparison)
| Compound | Receptor | Activity | EC50 Value (µM) |
| Taurolithocholic acid (TLCA) | TGR5 | Agonist | ~0.3 |
| Deoxycholic acid (DCA) | TGR5 | Agonist | ~1.0 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involving FXR and TGR5, as well as a typical experimental workflow for investigating the effects of this compound.
Figure 1: Simplified signaling pathways for FXR and TGR5 modulation by this compound.
Application Notes and Protocols: In Vivo Formulation and Administration of Murideoxycholic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Murideoxycholic acid (MDCA) is a secondary bile acid found as a metabolite in mice and humans.[1] As with other bile acids, MDCA is not merely a digestive surfactant but also a signaling molecule that interacts with various cellular receptors to regulate metabolic pathways.[2][3] Its role in modulating these pathways makes it a compound of interest in metabolic, hepatic, and gastrointestinal research. Effective in vivo studies are crucial to understanding its physiological functions and therapeutic potential.
These application notes provide a comprehensive guide to the formulation and administration of this compound for in vivo animal studies, offering detailed protocols, data summaries, and visual guides to facilitate experimental design and execution.
Application Notes
Physicochemical Properties of this compound
A clear understanding of MDCA's properties is essential for developing appropriate formulations. Due to its sterol structure, MDCA has low aqueous solubility, which presents a primary challenge for in vivo delivery.
| Property | Value | Source |
| Molecular Formula | C₂₄H₄₀O₄ | [1] |
| Molecular Weight | 392.6 g/mol | [1] |
| Appearance | White to off-white solid | N/A |
| Solubility | Low water solubility (< 1 mg/mL) | [4] |
| logP | 5.05 | [5] |
Vehicle Selection for In Vivo Administration
The selection of an appropriate vehicle is critical for ensuring the bioavailability of MDCA while minimizing toxicity and adverse effects on the animal model.[6] Given MDCA's low water solubility, formulations often require solubilizing agents or the creation of a suspension.
Key Considerations:
-
Route of Administration: The vehicle must be appropriate for the chosen route (e.g., oral, intravenous, intraperitoneal). Intravenous formulations must be sterile and free of particulates to prevent embolization.[6]
-
Toxicity and Tolerability: The vehicle itself should be non-toxic and well-tolerated by the animal species at the administered volume and concentration.[7]
-
pH: The pH of the final formulation should be within a physiologically acceptable range (typically 5-9) to avoid tissue irritation and necrosis, especially for parenteral routes.[8]
-
Stability: The formulation should keep MDCA stable and homogenous for the duration of preparation and administration.[6]
Commonly Used Vehicles for Poorly Soluble Compounds:
-
Aqueous Solutions with Co-solvents: Using agents like Dimethyl sulfoxide (DMSO), Polyethylene glycol (PEG300, PEG400), and surfactants (e.g., Tween 80) can significantly improve solubility.[4]
-
Oil-based Solutions: For lipophilic compounds, corn oil can serve as a suitable vehicle, particularly for oral or subcutaneous administration.[4]
-
Aqueous Suspensions: Suspending the compound in an aqueous medium with agents like Carboxymethyl cellulose (CMC) is a common strategy for oral administration.[4]
Routes of Administration
The choice of administration route depends on the experimental objective, desired pharmacokinetic profile, and the properties of the formulation.[9]
-
Oral (PO): Often administered via gavage, this route is convenient and relevant for studying gut-liver axis signaling. However, bioavailability can be variable.[9]
-
Intraperitoneal (IP): Allows for rapid absorption into the systemic circulation, bypassing the gastrointestinal tract. It is a common route in rodent studies.[10][11]
-
Intravenous (IV): Provides 100% bioavailability and immediate systemic exposure. This route requires sterile, clear solutions.[9]
-
Subcutaneous (SC): Results in slower, more sustained absorption compared to IP or IV routes.
The following table provides general guidelines for maximum dosing volumes in common laboratory animals. These volumes should be minimized whenever possible.[10][12]
| Species | Route | Maximum Dosing Volume (mL/kg) |
| Mouse | Oral (PO) | 10 - 20 |
| Intraperitoneal (IP) | 10 | |
| Intravenous (IV) | 5 | |
| Subcutaneous (SC) | 10 | |
| Rat | Oral (PO) | 10 |
| Intraperitoneal (IP) | 10 | |
| Intravenous (IV) | 5 | |
| Subcutaneous (SC) | 5 |
Experimental Protocols
Disclaimer: The following protocols are examples based on common formulation strategies for poorly soluble compounds.[4] Researchers must perform their own formulation trials and stability tests to ensure suitability for their specific study. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Protocol 1: Preparation of MDCA Stock Solution (DMSO)
This protocol describes the preparation of a concentrated stock solution in DMSO, which can be diluted into final formulations.
Materials:
-
This compound (MDCA) powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated scale
Procedure:
-
Calculate the required mass of MDCA based on the desired stock concentration (e.g., 10 mg/mL or a specific molarity).
-
Weigh the MDCA powder accurately and place it into a sterile vial.
-
Add the calculated volume of DMSO to the vial.
-
Vortex thoroughly until the MDCA is completely dissolved. Gentle warming in a water bath may aid dissolution if necessary.
-
Store the stock solution at -20°C. Before use, thaw and vortex to ensure homogeneity.
Stock Solution Calculator (Example for 10 mM):
-
Molecular Weight of MDCA: 392.6 g/mol
-
To make 1 mL of a 10 mM solution:
-
Mass = 10 mmol/L * 1 L/1000 mL * 392.6 g/mol * 1 mL = 0.003926 g = 3.926 mg
-
Dissolve 3.926 mg of MDCA in 1 mL of DMSO.
-
Protocol 2: Formulation for Parenteral Administration (IP/IV)
This protocol creates a clear solution suitable for injection by using a co-solvent system.[4]
Materials:
-
MDCA stock solution in DMSO (from Protocol 1)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl) or ddH₂O
-
Sterile tubes
Procedure (Example for 10% DMSO : 5% Tween 80 : 85% Saline):
-
For every 1 mL of final formulation, begin with 100 µL of the MDCA stock solution in DMSO.
-
Add 50 µL of Tween 80. Vortex until the solution is clear.
-
Slowly add 850 µL of sterile saline while vortexing to prevent precipitation.
-
Visually inspect the final solution to ensure it is clear and free of particulates.
-
Prepare this formulation fresh before each use for optimal results.[4]
Protocol 3: Formulation for Oral Gavage (Suspension)
This protocol creates a homogenous suspension for oral administration.
Materials:
-
This compound (MDCA) powder
-
0.5% (w/v) Carboxymethyl cellulose (CMC) in sterile water
-
Mortar and pestle or homogenizer
-
Sterile tubes
Procedure (Example for 0.5% CMC Suspension):
-
Weigh the required amount of MDCA for the entire study or for a single day's dosing.
-
Add a small amount of the 0.5% CMC vehicle to the MDCA powder and triturate with a mortar and pestle to form a smooth paste.
-
Gradually add the remaining volume of the 0.5% CMC vehicle while continuously mixing or homogenizing.
-
Stir the suspension continuously with a magnetic stir bar during dosing to ensure uniform concentration for each animal.
Protocol 4: General Procedure for Oral Gavage in Mice
This protocol provides a general guideline for administering the prepared formulation via oral gavage.[12][13]
Materials:
-
Prepared MDCA formulation
-
Appropriately sized syringe (e.g., 1 mL)
-
20-22 gauge, 1.5-inch stainless steel gavage needle with a rounded tip[13]
-
Animal scale
Procedure:
-
Weigh the mouse to calculate the precise volume to be administered (typically 5-10 mL/kg).[12]
-
Draw the calculated volume of the MDCA formulation into the syringe. If using a suspension, ensure it is well-mixed immediately before drawing.
-
Restrain the mouse securely by scruffing the neck and back to immobilize the head and align the mouth and esophagus vertically.[9]
-
Gently insert the gavage needle into the mouth, advancing it along the hard palate towards the back of the throat.
-
Allow the mouse to swallow the needle; it should advance into the esophagus with no resistance. Never force the needle. If resistance is met, withdraw and restart.[13]
-
Once the needle is properly placed, slowly depress the syringe plunger to deliver the formulation.
-
Gently withdraw the needle along the same path of insertion.
-
Monitor the animal for at least 15 minutes post-gavage for any signs of distress, such as difficulty breathing.[5]
Signaling Pathways & Experimental Workflow
This compound, like other bile acids, functions as a signaling molecule by activating specific receptors, primarily the G-protein coupled receptor TGR5 and the nuclear receptor FXR (though MDCA is a known FXR antagonist in mice).[2]
Caption: TGR5 signaling pathway activated by bile acids like MDCA.
Caption: General experimental workflow for in vivo MDCA studies.
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo mouse models to study bile acid synthesis and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The bile acid chenodeoxycholic acid associates with reduced stroke in humans and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uac.arizona.edu [uac.arizona.edu]
- 7. Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ouv.vt.edu [ouv.vt.edu]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. research.vt.edu [research.vt.edu]
- 11. iacuc.wsu.edu [iacuc.wsu.edu]
- 12. uac.arizona.edu [uac.arizona.edu]
- 13. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Preparation of Murideoxycholic Acid (MDCA) Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Murideoxycholic acid (MDCA) is a secondary bile acid found as a metabolite in mice and humans.[1] It is derived from the primary bile acids α-muricholic acid and β-muricholic acid.[2][3] As a key signaling molecule, MDCA is often used in metabolic research, particularly in studies involving the farnesoid X receptor (FXR). Accurate and consistent preparation of MDCA stock solutions is critical for obtaining reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of MDCA stock solutions for both in vitro and in vivo applications.
Quantitative Data Summary
The following tables summarize the key quantitative information for preparing and storing MDCA solutions.
Table 1: Solubility of this compound
| Solvent/System | Solubility | Source |
| Dimethylformamide (DMF) | 30 mg/mL | [2] |
| Dimethyl sulfoxide (DMSO) | 20 mg/mL | [2] |
| Ethanol | 20 mg/mL | [2] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [2] |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Stability Period | Source |
| Crystalline Solid | -20°C | ≥ 4 years | [2] |
| Crystalline Solid | 4°C | 2 years | [4] |
| Stock Solution in Solvent | -80°C | 6 months | [4][5] |
| Stock Solution in Solvent | -20°C | 1 month | [4][5] |
| Aqueous Solution | 4°C | Not recommended for more than one day | [6][7][8] |
Experimental Protocols
This section details the methodologies for preparing non-aqueous and aqueous stock solutions of MDCA.
Materials and Equipment
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Anhydrous Ethanol
-
Phosphate-buffered saline (PBS), pH 7.2
-
Sterile, amber glass vials or polypropylene tubes
-
Inert gas (e.g., argon or nitrogen)
-
Analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Safety Precautions
-
MDCA should be considered hazardous until further information is available.[6][8]
-
Handle MDCA powder in a chemical fume hood to avoid inhalation.
-
Wear appropriate PPE, including gloves, a lab coat, and safety glasses.[6][8]
-
Avoid contact with skin, eyes, and clothing.[6][8] Wash thoroughly after handling.[6][8]
Protocol 1: Preparation of a Non-Aqueous MDCA Stock Solution (e.g., in DMSO)
This protocol is suitable for preparing a high-concentration stock solution for long-term storage.
-
Weighing MDCA: Tare a sterile vial on an analytical balance. Carefully weigh the desired amount of MDCA powder into the vial.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 20 mg/mL stock, add 1 mL of DMSO to 20 mg of MDCA).
-
Purging with Inert Gas: Before sealing, purge the headspace of the vial with an inert gas like argon or nitrogen. This helps to prevent oxidation and degradation of the compound.[6][7][8]
-
Dissolution: Cap the vial tightly and vortex until the MDCA is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution if necessary.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile tubes.[4][5] Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[4][5]
Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
This protocol is designed for preparing aqueous solutions for immediate use in cell culture or other biological assays. MDCA has limited solubility in aqueous buffers.[6][7]
-
Prepare DMSO Stock: First, prepare a high-concentration stock solution in DMSO as described in Protocol 3.3.
-
Dilution: On the day of the experiment, thaw an aliquot of the DMSO stock solution. Perform a serial dilution by adding the stock solution dropwise to your aqueous buffer of choice (e.g., PBS or cell culture medium) while vortexing gently.
-
Final Concentration: Ensure the final concentration of the organic solvent (DMSO) is minimal, as it can have physiological effects at low concentrations.[8] A final DMSO concentration of less than 0.5% is generally well-tolerated in most cell culture experiments.
-
Usage: Use the freshly prepared aqueous solution immediately. Storing aqueous solutions of MDCA is not recommended for more than one day.[6][7][8]
Visualized Experimental Workflow
The following diagram illustrates the workflow for preparing MDCA stock and working solutions.
Caption: Workflow for preparing and storing MDCA stock solutions.
References
- 1. This compound | C24H40O4 | CID 5283821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound - Bile Acids - CAT N°: 20290 [bertin-bioreagent.com]
- 4. This compound I CAS#: 668-49-5 I 6 beta-hydroxylated bile acid I InvivoChem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Murideoxycholic Acid: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the commercial sources, purity, and key research applications of murideoxycholic acid (MDCA). Detailed protocols for relevant in vitro and in vivo experiments are included to facilitate its use in drug development and metabolic research.
Commercial Sources and Purity of this compound
This compound is readily available from several commercial suppliers for research purposes. The typical purity of research-grade MDCA is high, generally exceeding 98%. Researchers should always refer to the supplier's certificate of analysis for lot-specific purity information.
| Supplier | Catalog Number (Example) | Purity | CAS Number |
| MedchemExpress | HY-N0169B | 99.65%[1] | 668-49-5 |
| APExBIO | B5769 | ≥98% | 668-49-5 |
| Avanti Polar Lipids (dist. by Sigma-Aldrich) | 700270P | >99%[2][3][4] | 668-49-5 |
| Cayman Chemical | 20290 | ≥98%[5] | 668-49-5 |
| InvivoChem | V49996 | ≥98%[6] | 668-49-5 |
Signaling Pathways of this compound
This compound is a secondary bile acid that acts as a signaling molecule, primarily through its interaction with the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5).
This compound as a Farnesoid X Receptor (FXR) Antagonist
This compound as a TGR5 Agonist
MDCA also functions as an agonist for TGR5 (also known as Gpbar1), a G protein-coupled receptor expressed in various tissues, including the intestine, gallbladder, and certain immune cells. Activation of TGR5 by MDCA stimulates intracellular signaling cascades, leading to increased cyclic AMP (cAMP) production and the secretion of glucagon-like peptide-1 (GLP-1).
Experimental Protocols
The following protocols are provided as a guide for researchers. Specific concentrations and incubation times may need to be optimized for your experimental system.
General Experimental Workflow
The following diagram illustrates a general workflow for investigating the effects of this compound in both in vitro and in vivo models.
Protocol 1: In Vitro Farnesoid X Receptor (FXR) Antagonist Assay (Adaptable for MDCA)
This protocol describes a luciferase reporter gene assay to determine the FXR antagonistic activity of MDCA. This is a general protocol that can be adapted using commercially available FXR reporter assay kits.
Materials:
-
HEK293T cells (or other suitable cell line)
-
FXR expression plasmid
-
FXR-responsive element (FXRE)-luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Transfection reagent (e.g., Lipofectamine)
-
FXR agonist (e.g., GW4064 or CDCA)
-
This compound (MDCA)
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Methodology:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will reach 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the FXR expression plasmid, FXRE-luciferase reporter plasmid, and Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing a fixed concentration of an FXR agonist (e.g., the EC50 concentration of GW4064).
-
Immediately add varying concentrations of MDCA (e.g., from 0.1 to 100 µM) to the wells. Include a vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the agonist-induced luciferase activity for each concentration of MDCA.
-
Plot the percentage of inhibition against the log concentration of MDCA and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: In Vitro TGR5 Agonist Assay - cAMP Measurement (Adaptable for MDCA)
This protocol outlines a method to measure the increase in intracellular cAMP levels in response to MDCA, indicating TGR5 activation.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human TGR5
-
Cell culture medium
-
This compound (MDCA)
-
Forskolin (positive control)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
384-well or 96-well assay plates
Methodology:
-
Cell Seeding: Seed the TGR5-expressing cells in the appropriate assay plate and culture overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of MDCA in a suitable assay buffer. Also, prepare a positive control (e.g., forskolin) and a vehicle control.
-
Cell Stimulation:
-
Remove the culture medium from the cells.
-
Add the MDCA dilutions, positive control, and vehicle control to the respective wells.
-
-
Incubation: Incubate the plate at room temperature or 37°C for a specified time (e.g., 30-60 minutes), as recommended by the cAMP assay kit manufacturer.
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration using a cAMP assay kit following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the log concentration of MDCA.
-
Determine the EC50 value of MDCA for TGR5 activation using non-linear regression analysis.
-
Protocol 3: In Vitro GLP-1 Secretion Assay (Adaptable for MDCA)
This protocol describes how to measure GLP-1 secretion from an enteroendocrine cell line (e.g., STC-1 or NCI-H716) in response to MDCA.
Materials:
-
STC-1 or NCI-H716 cells
-
Cell culture medium
-
Krebs-Ringer Bicarbonate Buffer (KRBB) or similar assay buffer
-
This compound (MDCA)
-
DPP-IV inhibitor (to prevent GLP-1 degradation)
-
GLP-1 ELISA kit
-
24-well or 48-well cell culture plates
Methodology:
-
Cell Seeding: Seed the enteroendocrine cells in the appropriate culture plates and grow to a confluent monolayer.
-
Pre-incubation:
-
Wash the cells twice with pre-warmed assay buffer.
-
Pre-incubate the cells in assay buffer for 1-2 hours at 37°C to establish a baseline.
-
-
Cell Stimulation:
-
Remove the pre-incubation buffer.
-
Add fresh assay buffer containing a DPP-IV inhibitor and varying concentrations of MDCA (e.g., 1 to 100 µM). Include a vehicle control.
-
-
Incubation: Incubate the plate for 1-2 hours at 37°C.
-
Sample Collection:
-
Collect the supernatant from each well.
-
Centrifuge the supernatant to remove any cellular debris.
-
-
GLP-1 Measurement:
-
Measure the concentration of GLP-1 in the supernatant using a GLP-1 ELISA kit according to the manufacturer's protocol.
-
-
Data Analysis:
-
Plot the GLP-1 concentration against the concentration of MDCA to determine the dose-dependent effect on GLP-1 secretion.
-
Protocol 4: In Vivo Administration of this compound in a Mouse Model
This protocol provides a general guideline for the administration of MDCA to mice, for example, in models of cholestasis or non-alcoholic fatty liver disease (NAFLD). The specific dose and route of administration should be optimized based on the experimental model and research question.
Materials:
-
This compound (MDCA)
-
Vehicle for administration (e.g., corn oil, 0.5% carboxymethylcellulose)
-
Mice (e.g., C57BL/6J or a specific disease model)
-
Gavage needles (for oral administration)
-
Standard or specialized diet
Methodology:
-
Preparation of MDCA Formulation:
-
Dietary Admixture: For chronic studies, MDCA can be mixed into the rodent chow. A starting concentration could be 0.5% (w/w), based on studies with similar compounds like Gly-β-muricholic acid. Ensure homogenous mixing of the compound in the diet.
-
Oral Gavage: For acute or sub-chronic studies, prepare a suspension or solution of MDCA in a suitable vehicle. For example, suspend MDCA in corn oil or 0.5% carboxymethylcellulose. The dosing volume is typically 5-10 mL/kg body weight.
-
-
Animal Acclimatization: Acclimatize the mice to the housing conditions for at least one week before the start of the experiment.
-
MDCA Administration:
-
Dietary: Provide the MDCA-containing diet ad libitum. Monitor food intake and body weight regularly.
-
Oral Gavage: Administer the MDCA formulation by oral gavage once or twice daily. Ensure proper technique to avoid injury to the animals.
-
-
Monitoring and Sample Collection:
-
Monitor the health of the animals daily.
-
At the end of the study, collect blood and tissues (e.g., liver, intestine) for further analysis (e.g., histology, gene expression, bile acid profiling).
-
-
Data Analysis: Analyze the collected data to determine the in vivo effects of MDCA on the parameters of interest.
Disclaimer: These protocols are intended for guidance only. Researchers should adapt them as necessary for their specific experimental conditions and adhere to all institutional and national guidelines for animal care and use.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. eubopen.org [eubopen.org]
- 4. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gut microbiota and intestinal FXR mediate the clinical benefits of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Murideoxycholic Acid (MDCA) for In Vitro Assays
Murideoxycholic acid (MDCA), a secondary bile acid, is a crucial molecule in metabolic research. However, its low aqueous solubility often presents a significant hurdle for researchers in in vitro studies. This guide provides troubleshooting tips and frequently asked questions to help you overcome these challenges and ensure reliable and reproducible experimental results.
Troubleshooting Guide
Q1: My this compound is not dissolving in my aqueous buffer. What should I do?
A1: Direct dissolution of MDCA in aqueous buffers is often difficult due to its hydrophobic nature. Here is a step-by-step approach to improve solubility:
-
Use an Organic Solvent: First, dissolve the MDCA in a small amount of an organic solvent. Dimethyl sulfoxide (DMSO) is a common and effective choice.[1][2] Other options include ethanol or dimethylformamide (DMF).[2]
-
Gentle Warming and Sonication: To aid dissolution in the organic solvent, gentle warming (e.g., in a 37°C water bath) and brief sonication can be applied.[2] Be cautious with warming to avoid degradation of the compound.
-
Stepwise Dilution: Once fully dissolved in the organic solvent, you can perform a stepwise dilution into your pre-warmed aqueous buffer or cell culture medium. Add the concentrated MDCA solution dropwise while gently vortexing the buffer to prevent precipitation.
-
Final Concentration of Organic Solvent: It is critical to keep the final concentration of the organic solvent in your cell culture medium low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.[3]
Q2: I'm observing precipitation of MDCA in my cell culture medium, especially at higher concentrations or over time. How can I prevent this?
A2: Precipitation of MDCA in cell culture medium can be a persistent issue. Here are several strategies to mitigate this:
-
Complexation with a Carrier Protein: Bile acids are often bound to proteins like albumin in vivo. Adding fatty acid-free bovine serum albumin (BSA) to your culture medium can significantly enhance the solubility of MDCA by mimicking physiological conditions.
-
pH Adjustment: The solubility of bile acids is pH-dependent. Since MDCA is an acid, increasing the pH of the solution slightly (e.g., to 7.4-7.8) can increase its solubility. However, ensure the final pH is compatible with your cell line. You can use a small amount of a base like sodium hydroxide (NaOH) for this adjustment, but be sure to re-sterilize the solution by filtration if necessary.[4]
-
Use of Cyclodextrins: 2-hydroxypropyl-β-cyclodextrin can be used to prepare stable aqueous solutions of bile acids and is suitable for cell culture studies.[5]
-
Fresh Preparation: Prepare your MDCA-containing media fresh before each experiment. Long-term storage of diluted MDCA solutions can lead to precipitation. Stock solutions in DMSO, however, can be stored at -20°C or -80°C.[1][2]
Q3: What is the best way to prepare a stock solution of MDCA?
A3: Preparing a concentrated stock solution is the most common and effective way to handle poorly soluble compounds like MDCA.
-
Solvent Selection: High-purity, anhydrous DMSO is the recommended solvent for preparing a high-concentration stock solution.[1][2]
-
Concentration: Aim for a stock concentration that allows for a significant dilution into your final culture medium while keeping the DMSO concentration minimal. A stock of 10-50 mM is generally achievable.[2]
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.[2] Store these aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
Caption: Workflow for preparing this compound solutions for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: The solubility of MDCA can vary, but here is a general guide. For precise data, it is always best to refer to the manufacturer's product sheet.
| Solvent | Approximate Solubility | Notes |
| DMSO | ≥ 20 mg/mL (≥ 50.95 mM)[2] | Gentle warming and sonication may be required.[2] Hygroscopic DMSO can impact solubility.[2] |
| DMF | ≥ 30 mg/mL (≥ 76.42 mM)[2] | Gentle warming and sonication may be required.[2] |
| Ethanol | Soluble, but may be lower than DMSO or DMF.[6] | |
| Water / Aqueous Buffers | Sparingly soluble to insoluble.[6] | Solubility is highly pH-dependent. |
Q2: How does pH affect the solubility of this compound?
A2: this compound is a weak acid with a carboxylic acid group. Its solubility in aqueous solutions is highly dependent on the pH. At acidic pH values, the carboxylic acid group is protonated, making the molecule less polar and thus less soluble in water. As the pH increases above the pKa of the carboxylic acid group (typically around 4-5 for bile acids), the group becomes deprotonated (carboxylate anion), increasing the molecule's polarity and its solubility in aqueous solutions.
Q3: Are there any alternative bile acids with better solubility that I can use?
A3: The choice of a bile acid depends on the specific research question and the receptors being studied. If solubility is a major limiting factor and your experimental design allows for it, you might consider the following:
-
Conjugated Bile Acids: Taurine- or glycine-conjugated forms of bile acids (e.g., tauro-murideoxycholic acid) are generally more water-soluble than their unconjugated counterparts.[7]
-
Other Hydroxylated Bile Acids: The number and position of hydroxyl groups on the steroid nucleus affect the hydrophilicity of a bile acid. For example, cholic acid, with three hydroxyl groups, is more hydrophilic than deoxycholic acid, which has two.
Experimental Protocols
Protocol 1: Preparation of a 20 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (MW: 392.57 g/mol )[1]
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, conical microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Weighing: In a sterile microcentrifuge tube, accurately weigh out 7.85 mg of this compound.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If the MDCA does not fully dissolve, you can warm the solution in a 37°C water bath for 5-10 minutes or sonicate for a few minutes until the solution is clear.[2]
-
Aliquoting and Storage: Once the MDCA is completely dissolved, aliquot the 20 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months).[2] Avoid repeated freeze-thaw cycles.[2]
Signaling Pathway Context
This compound, like other bile acids, can act as a signaling molecule by interacting with various receptors, most notably the Farnesoid X Receptor (FXR).[8][9] The activation of these receptors can trigger downstream signaling cascades that regulate gene expression involved in lipid and glucose metabolism.
Caption: A simplified diagram of the Farnesoid X Receptor (FXR) signaling pathway.
References
- 1. This compound I CAS#: 668-49-5 I 6 beta-hydroxylated bile acid I InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ufl-flvc.primo.exlibrisgroup.com [ufl-flvc.primo.exlibrisgroup.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. The acidic pathway of bile acid synthesis: Not just an alternative pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bile acid metabolism and signaling: emerging pharmacological targets of dietary polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Muricholic bile acids are potent regulators of bile acid synthesis via a positive feedback mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in Murideoxycholic Acid Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the mass spectrometric analysis of murideoxycholic acid (MDCA).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound (MDCA) mass spectrometry?
A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which negatively impacts the accuracy, precision, and sensitivity of quantitative analyses.[1][2][3][4] When analyzing MDCA in complex biological matrices such as plasma, urine, or tissue homogenates, endogenous substances like salts, proteins, and phospholipids can be co-extracted with the analyte.[1] During the electrospray ionization (ESI) process, these co-eluting matrix components compete with MDCA for ionization, often leading to a suppressed signal.[1] Phospholipids are particularly known for causing significant ion suppression in bioanalysis.
Q2: How can I determine if my MDCA analysis is affected by matrix effects?
Several methods can be used to assess the presence and extent of matrix effects. The two most common approaches are:
-
Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[1][4][5][6] It involves infusing a constant flow of a standard MDCA solution into the mass spectrometer post-column while injecting a blank matrix extract. Dips or peaks in the baseline signal indicate where matrix components are interfering with the ionization.
-
Post-Extraction Spike: This quantitative method compares the response of MDCA spiked into a pre-extracted blank matrix sample to the response of MDCA in a clean solvent at the same concentration.[4][5][6] The ratio of these responses provides a quantitative measure of the matrix effect (ME), calculated as:
-
ME (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100
-
A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
-
Q3: What is the most effective way to compensate for matrix effects in MDCA quantification?
The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[7] A SIL-IS, such as deuterium- or ¹³C-labeled MDCA, has nearly identical chemical and physical properties to the unlabeled MDCA.[8] This means it will co-elute and experience the same degree of ion suppression or enhancement as the analyte.[7] By calculating the ratio of the analyte response to the SIL-IS response, the variability introduced by matrix effects can be effectively normalized, leading to accurate and precise quantification.[8]
Troubleshooting Guides
Issue 1: I am observing low signal intensity and poor sensitivity for MDCA.
This is a common symptom of ion suppression.
Diagram of a Troubleshooting Workflow for Low MDCA Signal Intensity
Caption: Troubleshooting workflow for low MDCA signal intensity.
Recommended Actions:
-
Optimize Mass Spectrometer Conditions: Ensure that the MS parameters (e.g., capillary voltage, gas flows, collision energy) are optimized for MDCA.
-
Assess Matrix Effects: Perform a post-column infusion experiment to identify if ion suppression is occurring at the retention time of MDCA.
-
Improve Sample Preparation: A more rigorous sample cleanup can remove interfering matrix components. Consider switching from a simple protein precipitation to a more selective technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[7][9]
-
Optimize Chromatography: Modify the chromatographic method to separate MDCA from the interfering matrix components. This can involve adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.[4][5]
-
Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of matrix components and thereby lessen the matrix effect.[5]
Issue 2: My results show high variability and poor reproducibility.
Inconsistent results are often a sign of variable matrix effects between samples.
Recommended Actions:
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for variability. The SIL-IS will experience the same matrix effects as the analyte on a per-sample basis, leading to a consistent analyte/IS ratio.
-
Evaluate Your Sample Preparation Method: Inconsistent sample preparation can lead to variable matrix effects. Ensure your protocol is robust and consider switching to a more effective cleanup technique like SPE.
-
Matrix-Matched Calibrators: If a SIL-IS is not available, prepare calibration standards in a blank matrix that is representative of the study samples. This helps to ensure that the calibrators and the samples experience similar matrix effects.[5]
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using the Post-Extraction Spike Method
-
Prepare Samples:
-
Set A (Neat Solution): Spike a known amount of MDCA standard into the reconstitution solvent.
-
Set B (Post-Spike Matrix): Extract at least five different lots of blank biological matrix (e.g., plasma) using your established sample preparation method. After the final extraction step and just before analysis, spike the same amount of MDCA standard as in Set A into the extracted matrix.
-
-
Analysis: Analyze both sets of samples using the LC-MS/MS method.
-
Calculation: Calculate the matrix effect (ME) for each lot of the matrix using the following formula: ME (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
Protocol 2: Sample Preparation of Plasma for MDCA Analysis using Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of the SIL-IS working solution and 200 µL of 4% phosphoric acid. Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of 20% methanol in water.
-
Elution: Elute the MDCA and SIL-IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect and Recovery of MDCA
| Sample Preparation Method | Matrix Effect (%) | Analyte Recovery (%) | Relative Standard Deviation (%) |
| Protein Precipitation (Acetonitrile) | 55 | 92 | 18 |
| Liquid-Liquid Extraction (MTBE) | 78 | 85 | 9 |
| Solid-Phase Extraction (Mixed-Mode) | 95 | 88 | 4 |
Data are illustrative and based on typical outcomes for bile acid analysis.
Table 2: Illustrative LC-MS/MS Parameters for MDCA Analysis
| Parameter | Setting |
| LC System | |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 95% B over 8 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 45°C |
| MS System (Negative Ion Mode) | |
| Ionization Mode | Electrospray Ionization (ESI) |
| Capillary Voltage | 3.0 kV |
| Desolvation Temperature | 450°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transition (MDCA) | e.g., m/z 391.3 > 391.3 |
| MRM Transition (SIL-IS) | e.g., m/z 395.3 > 395.3 |
Specific MRM transitions should be optimized in-house.
Visualization of Key Relationships
Diagram of Factors Influencing Matrix Effects
Caption: Key factors influencing matrix effects in LC-MS/MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [PDF] Overcoming matrix effects in liquid chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Chromatographic Separation of Murideoxycholic Acid Isomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of murideoxycholic acid isomers.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the chromatographic separation of this compound and other bile acid isomers.
Issue 1: Poor Resolution Between this compound Isomers
Symptom: Co-elution or partial overlap of peaks for this compound and its isomers (e.g., deoxycholic acid, chenodeoxycholic acid, ursodeoxycholic acid), leading to inaccurate quantification.[1][2]
Possible Causes and Solutions:
-
Suboptimal Stationary Phase: The choice of column chemistry is critical for resolving structurally similar isomers.[3][4]
-
Inadequate Mobile Phase Composition: The organic modifier and additives in the mobile phase significantly influence selectivity.[3]
-
Action:
-
Evaluate Organic Modifiers: Test both acetonitrile and methanol. Methanol can enhance π-π interactions with certain stationary phases, which may improve the separation of steroid-like structures.[3][4]
-
Optimize Additives: Small amounts of additives like formic acid or ammonium formate can improve peak shape and influence selectivity.[3]
-
-
-
Gradient Elution Not Optimized: A steep gradient may not provide sufficient time for the separation of closely eluting isomers.[3][5]
-
Inappropriate Column Temperature: Temperature affects the thermodynamics of the separation and can alter selectivity.[5]
-
Action: Perform a temperature screening study. Analyze samples at different temperatures (e.g., 25°C, 30°C, 35°C, 45°C) to determine the optimal condition for resolution.[5]
-
Issue 2: Peak Tailing in Chromatographic Analysis
Symptom: Asymmetrical peaks with a "tail," which can compromise integration and analytical accuracy.[3]
Possible Causes and Solutions:
-
Secondary Interactions with Stationary Phase: Polar functional groups on bile acids, such as hydroxyl groups, can interact with active sites (e.g., exposed silanols) on the silica support of the column.[3][5]
-
Action:
-
Use a Deactivated Column: Employ end-capped columns or columns specifically designed for the analysis of polar compounds.
-
Mobile Phase Modifier: Add a competing agent to the mobile phase. For acidic compounds like bile acids, a small amount of a weak acid like formic acid can help to suppress silanol interactions and improve peak shape.[6]
-
-
-
Column Overload: Injecting too much sample can lead to peak distortion.[6]
-
Action: Dilute the sample or reduce the injection volume.[6]
-
-
Column Degradation: A contaminated or worn-out column can result in poor peak shape.[6]
-
Action: Flush the column with a strong solvent. If the issue persists, the column may need to be replaced.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for developing an HPLC/UPLC method for separating this compound isomers?
A1: A good starting point is to use a reversed-phase C18 column with a mobile phase consisting of a gradient of acetonitrile or methanol and water.[6] The addition of 0.1% formic acid to the mobile phase is often recommended to improve peak shape.[6] Begin with a broad gradient elution to determine the approximate solvent composition required to elute the isomers, then refine the gradient to be shallower around the elution point to improve resolution.[5] UPLC systems are generally preferred for their higher resolution and shorter analysis times.[7]
Q2: How can I confirm the identity of the separated this compound isomers?
A2: While chromatography separates the isomers, it does not definitively identify them. Coupling the liquid chromatography system with a mass spectrometer (LC-MS/MS) is essential for structural confirmation.[6] Mass spectrometry provides mass-to-charge ratio information and fragmentation patterns that can be used to identify individual isomers.[8]
Q3: Are there alternatives to reversed-phase chromatography for separating bile acid isomers?
A3: Yes, other techniques can be employed. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for steroid analysis, though it often requires derivatization to increase the volatility of the bile acids.[3][9] Supercritical fluid chromatography (SFC) can also offer unique selectivity and faster separations for some isomeric pairs.[3]
Q4: Why is the separation of this compound isomers so challenging?
A4: The challenge arises from the high structural similarity of these isomers.[1] They often differ only in the stereochemistry or position of hydroxyl groups on the steroid nucleus.[1] This results in very similar physicochemical properties, making them difficult to separate using conventional chromatographic methods. Furthermore, mass spectrometry alone cannot differentiate between isomers, making chromatographic separation crucial for accurate quantification.[4][10]
Experimental Protocols
The following are example experimental protocols that can be used as a starting point for method development. Optimization will likely be required for specific applications and instrumentation.
Table 1: Example HPLC/UPLC Method Parameters for Bile Acid Isomer Separation
| Parameter | HPLC Method | UPLC Method |
| Column | C18 or Biphenyl (e.g., 150 mm x 4.6 mm, 3.5 µm)[5] | ACQUITY UPLC HSS T3 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water[5] | 5 mM Ammonium Acetate in Water[2] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol[5] | 50:50 Methanol:Acetonitrile[2] |
| Gradient | Start with a linear gradient from 30% to 70% B over 20 minutes | Start with a linear gradient from 35% to 85% B over 5-10 minutes[2] |
| Flow Rate | 1.0 mL/min | 0.5 mL/min[2] |
| Column Temp. | 30°C (can be optimized between 25-45°C)[5] | 60°C[2] |
| Injection Vol. | 5-20 µL | 2-5 µL[2] |
| Detection | MS/MS in negative ion mode | MS/MS in negative ion mode |
Data Presentation
Table 2: Comparison of Column Chemistries for Isomer Separation
| Stationary Phase | Advantages | Disadvantages | Key Isomer Separations |
| Standard C18 | Widely available, good retention for hydrophobic compounds. | May not provide sufficient selectivity for closely related isomers.[2] | Baseline separation can be challenging for some isomer pairs without significant method optimization.[2] |
| Sterically Protected C18 (e.g., ARC-18) | Offers different selectivity compared to standard C18, can resolve isomers that co-elute on other phases.[2] | May require specific mobile phase conditions to achieve optimal performance. | Shown to resolve all three sets of unconjugated, glycine-conjugated, and taurine-conjugated isomers.[2] |
| Biphenyl | Provides unique selectivity for aromatic and moderately polar analytes, can significantly increase resolution of structural isomers, especially with methanol as the organic modifier.[4] | May exhibit different elution orders compared to C18, which requires re-identification of peaks. | Demonstrated superior resolution for critical steroid isomer pairs compared to C18.[4] |
| Phenyl-Hexyl / PFP | Enhanced selectivity for positional isomers due to π-π interactions.[5] | May have lower hydrophobic retention than C18. | Recommended as a starting point for developing methods for positional isomer separation.[5] |
Visualizations
Caption: A general workflow for developing a robust chromatographic method for separating bile acid isomers.
Caption: A decision tree to systematically troubleshoot poor resolution of bile acid isomers.
References
- 1. Bile acid analysis [sciex.com]
- 2. lcms.cz [lcms.cz]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 8. themoonlight.io [themoonlight.io]
- 9. Separation of mono-, di-, and trihydroxy stereoisomers of bile acids by capillary gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The importance of chromatographic resolution when analyzing steroid biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing artificial oxidation of murideoxycholic acid during sample prep
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the artificial oxidation of murideoxycholic acid (MDCA) during sample preparation for analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MDCA) and why is its stability a concern during sample preparation?
This compound (MDCA) is a secondary bile acid characterized by hydroxyl groups on its steroid nucleus.[1][2] These hydroxyl groups are susceptible to oxidation, which can be artificially induced during sample preparation steps. This oxidation can lead to the formation of ketone artifacts, resulting in inaccurate quantification and misinterpretation of experimental results.
Q2: Which steps in a typical sample preparation workflow are most likely to cause artificial oxidation of MDCA?
Several steps can introduce oxidative stress to MDCA:
-
Harsh Lysis or Homogenization: Aggressive methods can generate localized heat and increase exposure to atmospheric oxygen.
-
Solvent Evaporation: Prolonged exposure to heat and air during solvent evaporation can promote oxidation.
-
pH Extremes: Both strongly acidic and basic conditions can affect the stability of hydroxylated steroids.[1]
-
Exposure to Light: Certain wavelengths of light can provide the energy to initiate oxidative reactions.
-
Presence of Metal Ions: Trace metal ions in solvents or from labware can catalyze oxidation.
Q3: What are the common signs of MDCA oxidation in analytical data (e.g., LC-MS)?
The primary indication of MDCA oxidation is the appearance of unexpected peaks in your chromatogram with a mass-to-charge ratio (m/z) corresponding to the loss of two hydrogen atoms (M-2H) for each oxidized hydroxyl group. You may also observe a decrease in the peak area of the native MDCA.
Q4: Can I use antioxidants to protect my MDCA samples?
Yes, the addition of antioxidants to your extraction solvents is a common and effective strategy to minimize the artificial oxidation of sensitive analytes like MDCA.
Q5: Which antioxidants are suitable for protecting MDCA, and are they compatible with LC-MS analysis?
Commonly used antioxidants that are generally compatible with LC-MS include:
-
Butylated Hydroxytoluene (BHT): A synthetic antioxidant that is effective at low concentrations and soluble in many organic solvents.[3][4]
-
Ascorbic Acid (Vitamin C): A natural, water-soluble antioxidant.[5][6][7] It is effective at scavenging a wide range of reactive oxygen species.
-
Tocopherols (Vitamin E): A class of lipid-soluble antioxidants.
The choice of antioxidant will depend on the specific solvent system and the nature of your sample matrix. It is crucial to test the chosen antioxidant for potential interference with your analytical method.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpected peaks with m/z corresponding to oxidized MDCA. | Artificial oxidation during sample preparation. | 1. Add an antioxidant (e.g., BHT or ascorbic acid) to your extraction and reconstitution solvents. 2. Minimize sample exposure to heat, light, and air. Use an inert gas (e.g., nitrogen or argon) to evaporate solvents. 3. Work with pre-chilled solvents and keep samples on ice whenever possible. |
| Low recovery of MDCA. | Degradation of MDCA due to oxidation or harsh chemical conditions. | 1. Optimize pH of extraction buffers to be near neutral. 2. Evaluate the stability of MDCA in your chosen solvents over the typical sample processing time. 3. Incorporate an antioxidant into your protocol. |
| Poor reproducibility of MDCA quantification. | Inconsistent levels of oxidation between samples. | 1. Standardize all sample preparation steps, including incubation times, temperatures, and light exposure. 2. Ensure consistent addition of antioxidants to all samples and standards. 3. Prepare fresh antioxidant stock solutions regularly. |
Antioxidant Selection for MDCA Stabilization
The following table summarizes the properties of common antioxidants that can be considered for preventing MDCA oxidation.
| Antioxidant | Chemical Class | Solubility | Typical Concentration | Considerations for LC-MS |
| Butylated Hydroxytoluene (BHT) | Phenolic | Lipid-soluble | 0.01% - 0.1% (w/v) | Generally compatible, but may cause ion suppression at high concentrations. Test for co-elution with analytes.[3] |
| Ascorbic Acid (Vitamin C) | Organic Acid | Water-soluble | 0.1% - 1% (w/v) | Highly compatible. Can be added to aqueous phases or used to pre-treat samples.[5][6][7] Avoid premixing with strong acids.[2] |
| Tocopherols (Vitamin E) | Phenolic | Lipid-soluble | 0.05% - 0.2% (v/v) | Can be effective but may be more complex to remove and could interfere with analysis. |
Experimental Protocols
Protocol: Extraction of this compound from Plasma with Antioxidant Protection
This protocol describes a liquid-liquid extraction (LLE) procedure for MDCA from plasma, incorporating an antioxidant to minimize artificial oxidation.
Materials:
-
Plasma samples
-
Methanol (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (LC-MS grade)
-
Butylated Hydroxytoluene (BHT)
-
Internal Standard (IS) solution (e.g., d4-MDCA)
-
Water (LC-MS grade)
-
Nitrogen or Argon gas supply
-
Centrifuge
-
Vortex mixer
Procedure:
-
Prepare Extraction Solvent: Prepare a stock solution of 1% (w/v) BHT in methanol. Add this stock solution to your extraction solvent (e.g., methanol or a mixture of methanol and MTBE) to achieve a final BHT concentration of 0.05%.
-
Sample Thawing: Thaw plasma samples on ice.
-
Protein Precipitation and Extraction:
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.
-
Add 400 µL of cold methanol containing 0.05% BHT.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Liquid-Liquid Extraction:
-
Transfer the supernatant to a clean tube.
-
Add 1 mL of MTBE.
-
Vortex for 2 minutes.
-
Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
-
Solvent Evaporation:
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or a maximum of 30°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water) containing 0.01% BHT.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS analysis.
-
Visualizations
Caption: Potential pathway for the artificial oxidation of MDCA.
Caption: Recommended workflow for MDCA analysis with oxidation prevention.
References
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 4. health.ec.europa.eu [health.ec.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Stability of ascorbic acid in serum and plasma prior to analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quality Control and Purity Assessment of Synthetic Murideoxycholic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the quality control and purity assessment of synthetic murideoxycholic acid (MDCA). The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental analysis.
Frequently Asked Questions (FAQs)
1. What are the primary analytical techniques for assessing the purity of synthetic this compound?
The primary analytical techniques for assessing the purity of synthetic MDCA include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but often requires derivatization.[4]
-
HPLC is widely used for quantitative analysis to determine the purity of the bulk substance and to detect and quantify impurities.[2][5]
-
LC-MS combines the separation power of HPLC with the mass identification capabilities of mass spectrometry, making it ideal for identifying unknown impurities and degradation products.[6][7][8]
-
NMR spectroscopy provides detailed structural information and is invaluable for the unambiguous identification of the active pharmaceutical ingredient (API) and its impurities, as well as for stereochemical assignments.[1][3][9][10]
2. What are the potential impurities in synthetic this compound?
Impurities in synthetic MDCA can originate from starting materials, intermediates, by-products of the synthesis, and degradation products. Potential impurities may include:
-
Stereoisomers: Epimers at chiral centers of the steroid nucleus or the side chain.
-
Positional Isomers: Isomers with hydroxyl groups at different positions.
-
Related Bile Acids: Other bile acids that may be present as starting materials or by-products, such as lithocholic acid, chenodeoxycholic acid, or ursodeoxycholic acid.
-
Reaction Intermediates: Unreacted starting materials or intermediates from the synthetic route.
-
Reagents and Solvents: Residual solvents, reagents, and catalysts used in the synthesis and purification process.
-
Degradation Products: Products formed due to oxidation, hydrolysis, or other degradation pathways during manufacturing or storage.[11][12][13]
3. How should samples of synthetic this compound be prepared for analysis?
Proper sample preparation is crucial for accurate analysis. For HPLC and LC-MS analysis, a stock solution of the MDCA sample is typically prepared in a suitable solvent such as methanol or acetonitrile.[14] This stock solution is then diluted to the desired concentration with the mobile phase or a compatible solvent. It is important to ensure that the sample is fully dissolved and filtered through a 0.22 µm or 0.45 µm filter to remove any particulate matter before injection into the chromatography system.[2] For NMR analysis, the sample is typically dissolved in a deuterated solvent, such as methanol-d4 or chloroform-d.
4. What are the typical acceptance criteria for the purity of pharmaceutical-grade this compound?
While specific monographs for synthetic this compound may not be universally established, general guidelines from pharmacopeias (e.g., USP, EP) and the International Council for Harmonisation (ICH) apply. Typically, the purity of an active pharmaceutical ingredient (API) like MDCA is expected to be ≥98%. Limits for specific and non-specific impurities are also defined. For example, any single unknown impurity might be limited to ≤0.10%, and the total impurities might be limited to ≤1.0%. These thresholds can vary depending on the dosage form and clinical application.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No Peaks or Very Small Peaks | - Injector issue (e.g., clogged needle, incorrect sample loop).- No sample loaded.- Detector issue (e.g., lamp off, incorrect wavelength).- Flow rate is zero or very low. | - Check the injector for blockages and ensure the correct sample volume is being drawn.- Verify that the sample vial contains the correct sample.- Ensure the detector lamp is on and set to the appropriate wavelength (e.g., ~200-210 nm for bile acids without derivatization).[2]- Check the pump for proper operation and mobile phase flow. |
| Peak Tailing or Fronting | - Column overload.- Column degradation or contamination.- Inappropriate mobile phase pH.- Presence of interfering substances in the sample matrix. | - Reduce the injection volume or sample concentration.- Wash the column with a strong solvent or replace it if necessary.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Improve the sample cleanup procedure. |
| Split Peaks | - Clogged frit or void at the column inlet.- Sample solvent incompatible with the mobile phase.- Partially blocked tubing or injector. | - Reverse-flush the column (if permissible by the manufacturer) or replace the column.- Dissolve the sample in the mobile phase or a weaker solvent.- Check and clean all tubing and the injector port. |
| Retention Time Drift | - Inconsistent mobile phase composition.- Fluctuation in column temperature.- Column aging or degradation.- Leak in the pump or injector. | - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Replace the column if it has exceeded its lifetime.- Inspect the system for any leaks.[15] |
| Baseline Noise or Drift | - Air bubbles in the pump or detector.- Contaminated mobile phase or detector cell.- Leaking pump seals or fittings.- Detector lamp failing. | - Degas the mobile phase and purge the pump.- Flush the system and detector cell with a clean, strong solvent.- Tighten all fittings and replace pump seals if necessary.[15][16]- Replace the detector lamp. |
LC-MS Analysis Troubleshooting
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Signal Intensity / No Signal | - Ion source is dirty.- Inefficient ionization of the analyte.- Incorrect mass spectrometer settings (e.g., wrong m/z).- Sample degradation in the source. | - Clean the ion source (e.g., capillary, skimmer).- Optimize ion source parameters (e.g., temperature, gas flow, voltage).- Verify the expected m/z of this compound ([M-H]⁻ at ~391.3).[17]- Adjust source conditions to minimize in-source fragmentation. |
| High Background Noise | - Contaminated mobile phase or LC system.- Matrix effects from the sample.- Electrical noise. | - Use high-purity solvents and additives.- Implement a more effective sample cleanup procedure (e.g., solid-phase extraction).- Ensure proper grounding of the instrument. |
| Poor Reproducibility | - Fluctuation in ion source conditions.- Inconsistent sample preparation.- Instability of the analyte in the prepared sample. | - Allow the instrument to stabilize before analysis.- Standardize the sample preparation protocol.- Analyze samples promptly after preparation or store them under appropriate conditions. |
Experimental Protocols
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is a general guideline for the purity determination of synthetic this compound. Method validation and optimization are required for specific applications.
-
Instrumentation: A standard HPLC system equipped with a UV or Evaporative Light Scattering Detector (ELSD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
Time (min) % A % B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector Wavelength: 205 nm (UV) or as appropriate for ELSD.
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a 1 mg/mL solution of synthetic this compound in methanol. Filter through a 0.45 µm syringe filter before injection.
Identification and Impurity Profiling by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol provides a general framework for the identification of synthetic this compound and its potential impurities.
-
Instrumentation: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF).
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).[18]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A suitable gradient to resolve MDCA from its potential impurities.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Scan Range: m/z 100-1000.
-
Targeted Ion: For MDCA, the [M-H]⁻ ion is at m/z 391.2854.[17]
-
Source Parameters: Optimize gas temperatures, flow rates, and voltages for maximal signal intensity.
-
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used for the definitive structural confirmation of synthetic this compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthetic this compound sample in 0.5-0.7 mL of a deuterated solvent (e.g., Methanol-d4, CDCl3).
-
Experiments:
-
1D NMR: ¹H and ¹³C{¹H} spectra for initial structural assessment.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which helps in assigning quaternary carbons and piecing together the molecular structure.[9]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry through spatial proximity of protons.
-
-
Data Presentation
Table 1: Comparison of Analytical Techniques for MDCA Analysis
| Technique | Primary Use | Advantages | Limitations |
| HPLC-UV | Quantitative Purity Assessment | Robust, reproducible, widely available. | Limited sensitivity and specificity; requires chromophores for good detection.[2] |
| HPLC-ELSD | Quantitative Purity Assessment | Universal detection for non-volatile compounds; does not require chromophores. | Non-linear response; not suitable for gradient elution without calibration. |
| LC-MS | Impurity Identification & Quantification | High sensitivity and specificity; provides molecular weight information.[4] | Higher cost and complexity; matrix effects can suppress ionization. |
| NMR | Structural Elucidation & Identification | Provides detailed structural information; absolute quantification possible with internal standards. | Lower sensitivity compared to MS; requires higher sample concentration. |
Visualizations
Caption: Workflow for HPLC purity analysis of synthetic this compound.
Caption: Logical approach to troubleshooting HPLC peak tailing.
References
- 1. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 2. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 3. 1H and 13C NMR characterization and stereochemical assignments of bile acids in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simple and accurate HPLC method for fecal bile acid profile in healthy and cirrhotic subjects: validation by GC-MS and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Method for Separation of Bile acids (Methyl cholate, Cholic acid, Deoxycholic acid, Chenodeoxycholic acid) on Primesep B Column | SIELC Technologies [sielc.com]
- 6. dial.uclouvain.be [dial.uclouvain.be]
- 7. agilent.com [agilent.com]
- 8. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 9. jmcs.org.mx [jmcs.org.mx]
- 10. Nuclear magnetic resonance spectroscopy of bile acids. Development of two-dimensional NMR methods for the elucidation of proton resonance assignments for five common hydroxylated bile acids, and their parent bile acid, 5 beta-cholanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. lcms.cz [lcms.cz]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
- 16. realab.ua [realab.ua]
- 17. This compound | C24H40O4 | CID 5283821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Identification and Distribution of Sterols, Bile Acids, and Acylcarnitines by LC–MS/MS in Humans, Mice, and Pigs—A Qualitative Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Cytotoxicity of Murideoxycholic Acid in Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address cytotoxicity issues encountered when working with murideoxycholic acid (MDCA) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MDCA) and why is it used in research?
This compound (MDCA) is a secondary bile acid found predominantly in mice. In research, it is often used to investigate the physiological and pathological roles of bile acids, including their impact on metabolic regulation, liver function, and cell signaling.
Q2: Why am I observing high levels of cell death in my cell cultures after treatment with MDCA?
Hydrophobic bile acids, including MDCA, can be cytotoxic at certain concentrations. This toxicity is often attributed to the disruption of cell membranes, mitochondrial dysfunction, induction of oxidative stress, and activation of cell death signaling pathways, leading to apoptosis or necrosis.[1]
Q3: What are the typical working concentrations for MDCA in cell culture?
The optimal working concentration of MDCA is highly dependent on the cell type and the specific experimental goals. It is crucial to perform a dose-response experiment to determine the appropriate concentration for your model. Cytotoxicity is consistently observed at concentrations of unconjugated bile acids greater than 0.1 mmol/L in some cell lines.[2]
Q4: How can I determine if the cell death I'm observing is apoptosis or necrosis?
Several assays can distinguish between apoptosis and necrosis. Apoptosis is characterized by specific morphological and biochemical markers such as cell shrinkage, chromatin condensation, and activation of caspases. Necrosis, on the other hand, involves cell swelling and loss of membrane integrity. Assays such as Annexin V/Propidium Iodide (PI) staining, caspase activity assays, and TUNEL assays can help differentiate between these two forms of cell death.
Q5: Are there any known cytoprotective agents I can use to mitigate MDCA-induced toxicity?
Yes, the hydrophilic bile acid tauroursodeoxycholic acid (TUDCA) has been shown to protect against the cytotoxic effects of more hydrophobic bile acids.[2][3][4][5] TUDCA can be co-incubated with MDCA to potentially reduce its toxicity while still allowing for the investigation of certain MDCA-mediated effects.
Troubleshooting Guides
Problem 1: Excessive Cell Death Observed at Expected Non-Toxic Concentrations
| Possible Cause | Troubleshooting Step |
| Incorrect MDCA Concentration | Verify the calculations for your stock solution and final working concentrations. Ensure proper dissolution of the MDCA powder. |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to bile acids.[6] Perform a literature search for IC50 values of MDCA or similar bile acids on your specific cell line. If data is unavailable, conduct a thorough dose-response experiment. |
| Solvent Toxicity | If using a solvent like DMSO to dissolve MDCA, ensure the final solvent concentration in the culture medium is non-toxic to your cells. Run a solvent-only control. |
| Contamination | Check your cell cultures for signs of bacterial or fungal contamination, which can exacerbate cytotoxicity. |
Problem 2: Inconsistent or Non-Reproducible Cytotoxicity Results
| Possible Cause | Troubleshooting Step |
| Variable MDCA Activity | Ensure consistent lot numbers of MDCA are used for a series of experiments. If switching lots, perform a bridging experiment to confirm similar activity. |
| Inconsistent Cell Health | Use cells at a consistent passage number and confluency. Ensure cells are healthy and growing exponentially before starting the experiment. |
| Pipetting Errors | Use calibrated pipettes and proper technique to ensure accurate and consistent delivery of MDCA to the cell cultures. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature variations, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media.[7] |
Quantitative Data Summary
Table 1: Representative IC50 Values of Bile Acids in Different Cell Lines
The following table provides a general reference for the cytotoxic potential of different bile acids. Note that specific IC50 values for MDCA may vary and should be determined empirically for your cell line of interest.
| Bile Acid | Cell Line | IC50 (µM) | Reference |
| Deoxycholic acid (DCA) | Colon Cancer Cell Lines | >100 | [2] |
| Chenodeoxycholic acid (CDCA) | Colon Cancer Cell Lines | >100 | [2] |
| Taurodeoxycholic acid (TDC) | Colon Cancer Cell Lines | >100 | [2] |
| Glycochenodeoxycholic acid (GCDC) | HepaRG | ~2000 | [8] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of MDCA on a chosen cell line.
Materials:
-
This compound (MDCA)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
Complete cell culture medium
-
Adherent cells of interest
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
MDCA Preparation: Prepare a stock solution of MDCA in DMSO. Create a serial dilution of MDCA in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared MDCA dilutions and controls to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the MDCA concentration and use a non-linear regression to determine the IC50 value.
Protocol 2: Co-treatment with Tauroursodeoxycholic Acid (TUDCA) to Mitigate MDCA Cytotoxicity
This protocol describes how to use TUDCA to protect cells from MDCA-induced toxicity.
Materials:
-
This compound (MDCA)
-
Tauroursodeoxycholic acid (TUDCA)
-
Complete cell culture medium
-
Cells of interest
-
Appropriate assay for measuring the desired biological endpoint (e.g., gene expression, protein activation)
Procedure:
-
Determine Optimal Concentrations: From previous experiments, determine the cytotoxic concentration of MDCA and a non-toxic, protective concentration of TUDCA. A typical starting point for TUDCA is in the range of 50-500 µM.
-
Prepare Treatment Media: Prepare the following treatment media:
-
Control medium (with vehicle if applicable)
-
MDCA-containing medium at the desired concentration
-
TUDCA-containing medium at the desired concentration
-
Co-treatment medium containing both MDCA and TUDCA at the desired concentrations
-
-
Cell Treatment: Treat the cells with the prepared media for the desired duration of the experiment.
-
Endpoint Analysis: After the incubation period, perform the relevant assays to assess the protective effect of TUDCA on the MDCA-induced phenotype. This could include cytotoxicity assays, western blotting for signaling proteins, or qPCR for gene expression.
Visualizations
Signaling Pathways of Bile Acid-Induced Apoptosis
Hydrophobic bile acids can induce apoptosis through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.
Caption: Signaling pathways of MDCA-induced apoptosis.
Experimental Workflow for Assessing MDCA Cytotoxicity and Mitigation
A logical workflow is crucial for systematically investigating and addressing MDCA cytotoxicity.
References
- 1. Bile-acid-induced cell injury and protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tauroursodeoxycholic acid protects in vitro models of human colonic cancer cells from cytotoxic effects of hydrophobic bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tauroursodeoxycholic acid protects rat hepatocytes from bile acid-induced apoptosis via activation of survival pathways [pubmed.ncbi.nlm.nih.gov]
- 4. rug.nl [rug.nl]
- 5. Tauroursodeoxycholic Acid Inhibits Clostridioides difficile Toxin-Induced Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Method Refinement for Detecting Low Abundance Murideoxycholic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to refine analytical methods for the detection of low-abundance murideoxycholic acid (MDCA).
Frequently Asked Questions (FAQs)
Q1: What is this compound (MDCA) and why is it difficult to detect at low levels?
A1: this compound (MDCA) is a secondary bile acid, meaning it is synthesized from primary bile acids (in this case, α- and β-muricholic acid) by the action of gut microbiota.[1][2] Its detection at low abundance is challenging due to several factors: its concentration can be inherently low in certain biological matrices, it co-elutes with structurally similar isomers, and it can suffer from ion suppression effects during mass spectrometry analysis caused by more abundant lipids in the sample.[3]
Q2: Which analytical technique is most suitable for quantifying low levels of MDCA?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of low-abundance bile acids like MDCA.[4][5] This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, allowing for accurate measurement even in complex biological samples.[4][5]
Q3: What are the typical MRM transitions for detecting this compound in negative ion mode?
A3: For unconjugated MDCA, the deprotonated molecule [M-H] serves as the precursor ion. Due to the stability of the steroid ring structure, a pseudo-MRM transition where the precursor and product ion are the same is often used for quantification to maximize sensitivity. A secondary, less intense fragment ion can be used for confirmation.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Polarity |
| MDCA | 391.3 | 391.3 | Negative |
| MDCA (confirmatory) | 391.3 | 345.3 | Negative |
Note: Optimal collision energies should be determined empirically on your specific instrument.
Q4: How can I improve the chromatographic separation of MDCA from its isomers?
A4: Achieving good separation is critical. Consider the following:
-
Column Choice: A C18 column is commonly used, but for better separation of bile acid isomers, consider columns with different selectivities, such as a biphenyl stationary phase.
-
Mobile Phase Optimization: Using a mobile phase with additives like formic acid or ammonium acetate can improve peak shape and resolution. Experiment with different gradient profiles, particularly shallow gradients, to enhance separation of closely eluting compounds.
-
Temperature Control: Operating the column at an elevated temperature (e.g., 50 °C) can improve peak efficiency and resolution.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of low-abundance MDCA.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Signal or No Peak Detected | 1. Insufficient Sample Cleanup: Matrix components are causing significant ion suppression. 2. Suboptimal Ionization: ESI source parameters are not optimized for MDCA. 3. Low Abundance Below LLOQ: The concentration of MDCA in the sample is below the detection limit of the method. | 1. Refine Sample Preparation: Implement a solid-phase extraction (SPE) step after protein precipitation to remove interfering phospholipids and other lipids. 2. Optimize MS Source Parameters: Perform an infusion of an MDCA standard to optimize parameters such as spray voltage, gas flows, and source temperature.[6] 3. Increase Sample Volume: If possible, start with a larger volume of the initial sample and concentrate the final extract. |
| High Background Noise | 1. Contaminated Solvents or Vials: Impurities in the mobile phase or from lab equipment. 2. Matrix Effects: Co-eluting compounds from the sample matrix are contributing to the baseline. 3. Carryover: Residual sample from a previous injection is present in the system. | 1. Use High-Purity Solvents: Ensure all solvents are LC-MS grade. Use new, clean vials for samples and standards. 2. Improve Chromatography: Adjust the gradient to better separate MDCA from the interfering matrix components. 3. Optimize Wash Method: Implement a robust needle and column wash protocol between injections, potentially using a strong organic solvent like isopropanol. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too high a concentration of the analyte or matrix components. 2. Secondary Interactions: The analyte is interacting with active sites on the column or in the LC system. 3. Inappropriate Mobile Phase pH: The pH of the mobile phase is not optimal for the analyte. | 1. Dilute Sample: If the issue is with high concentration standards, dilute them. For matrix overload, improve sample cleanup. 2. Mobile Phase Additives: Add a small amount of a modifier like formic acid or ammonium formate to the mobile phase to improve peak shape. 3. Adjust pH: Ensure the mobile phase pH is appropriate for bile acids (typically acidic conditions). |
| Inconsistent Retention Time | 1. Column Degradation: The stationary phase of the column is breaking down. 2. Inconsistent Mobile Phase Composition: Issues with the LC pump or improperly mixed solvents. 3. Fluctuating Column Temperature: Unstable column oven temperature. | 1. Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components. Replace the column if performance continues to degrade. 2. Prime and Purge LC Pumps: Ensure the pumps are working correctly and that mobile phases are freshly prepared and well-mixed. 3. Verify Temperature Stability: Check the column oven's temperature settings and ensure it is functioning correctly. |
Quantitative Data Comparison
The Lower Limit of Quantification (LLOQ) is a critical parameter for methods detecting low-abundance analytes. Below is a summary of reported LLOQs for MDCA from various LC-MS/MS methods.
| Method Reference | Matrix | LLOQ (ng/mL) | LLOQ (nM) |
| Al-Sannaa et al. (2020) | Serum | 5 | ~12.7 |
| Genta et al. (2020)[4] | Serum | 5 | ~12.7 |
| Thermo Fisher Scientific (2018)[7] | Serum | 0.039 - 0.195 | 0.1 - 0.5 |
| Agilent Technologies (2023)[8] | Standard Solution | 0.039 | 0.1 |
Note: LLOQ can vary significantly based on the instrumentation, sample matrix, and specific protocol used.
Experimental Protocols
Detailed Protocol: Quantification of MDCA in Plasma by LC-MS/MS
This protocol is a representative method synthesized from common practices in the field for the analysis of low-abundance bile acids.
1. Materials and Reagents
-
This compound analytical standard
-
Isotopically labeled internal standard (e.g., d4-Cholic Acid)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human or animal plasma (stored at -80 °C)
2. Standard and QC Preparation
-
Prepare a 1 mg/mL stock solution of MDCA in methanol.
-
Perform serial dilutions to create calibration standards ranging from 0.1 ng/mL to 1000 ng/mL.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations.
3. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Add 400 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4 °C.[6]
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried extract in 100 µL of 50:50 methanol:water.
-
Vortex for 30 seconds, then centrifuge again to pellet any remaining particulates.
-
Transfer the final supernatant to an LC-MS vial for analysis.
4. LC-MS/MS Conditions
-
LC System: UPLC/UHPLC system
-
Column: C18 or Biphenyl column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 50 °C
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: Linear gradient to 70% B
-
8-9 min: Linear gradient to 95% B
-
9-10 min: Hold at 95% B
-
10.1-12 min: Return to 30% B for re-equilibration
-
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
MDCA: 391.3 → 391.3 (Quantifier), 391.3 → 345.3 (Qualifier)
-
Internal Standard (d4-CA): 411.3 → 411.3
-
-
Source Parameters:
-
Spray Voltage: -4500 V
-
Source Temperature: 400 °C
-
Curtain Gas: 40 psi
-
Nebulizer Gas: 50 psi
-
Visualizations
MDCA Biosynthesis Pathway
The following diagram illustrates the formation of this compound as a secondary bile acid from primary muricholic acids through the action of gut microbiota.
General Experimental Workflow
This workflow outlines the key steps from sample collection to data analysis for the quantification of MDCA.
Troubleshooting Logic for Low Signal
This decision tree provides a logical approach to troubleshooting low or undetectable signals for MDCA.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guide to Bile Acid Detection Techniques - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. Rapid quantification of murine bile acids using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. agilent.com [agilent.com]
Technical Support Center: Accurate Murideoxycholic Acid (MDCA) Measurement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of calibration standards for the accurate measurement of murideoxycholic acid (MDCA). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during the quantification of this compound.
Q1: Why am I observing poor peak shape or peak splitting for my MDCA standard in my LC-MS/MS analysis?
A1: Poor peak shape for this compound can be attributed to several factors. Firstly, ensure the column is appropriate for bile acid analysis; a C18 column is commonly used.[1] Secondly, the mobile phase composition is critical. The use of a suitable organic solvent like methanol or acetonitrile and a modifier such as formic acid or ammonium acetate is recommended to improve peak shape.[2][3] Finally, check for potential column degradation or contamination, which can be addressed by flushing the column or replacing it if necessary.
Q2: My MDCA signal intensity is low or inconsistent. What are the possible causes and solutions?
A2: Low or inconsistent signal intensity can stem from several sources. One common issue is ion suppression caused by the sample matrix.[4][5] To mitigate this, effective sample preparation, such as protein precipitation, is crucial.[1][2] The use of a stable isotope-labeled internal standard, like a deuterated MDCA, is highly recommended to correct for signal variability.[5] Also, verify the MS and ion source conditions, ensuring that parameters like vaporizer and ion transfer tube temperatures are optimized for bile acid analysis.[1]
Q3: I am having difficulty separating MDCA from its isomers. How can I improve the resolution?
A3: The separation of bile acid isomers is a known challenge in LC-MS/MS analysis.[2][4] To enhance resolution, consider optimizing the HPLC gradient. A slower, more gradual gradient can often improve the separation of closely eluting isomers.[2] Additionally, experimenting with different column chemistries, such as a biphenyl column, may provide better selectivity for bile acid isomers.[2]
Q4: My calibration curve for MDCA is non-linear. What should I do?
A4: A non-linear calibration curve can indicate several issues. Ensure that the concentration range of your calibration standards is appropriate for your analytical method and does not exceed the linear range of the detector.[1] Calibration curves for bile acids typically range from 1 ng/mL to 1000 ng/mL.[1] Check for proper preparation of your stock and working standard solutions, as errors in dilution can lead to non-linearity. If the issue persists, consider using a quadratic fit for your calibration curve, which can sometimes better model the instrument's response.[3]
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and use of MDCA calibration standards.
Q1: What is the recommended solvent for preparing MDCA standard stock solutions?
A1: Methanol is a commonly recommended solvent for preparing stock solutions of this compound and other bile acids.[1][6] Some sources also mention solubility in DMF and DMSO.[7]
Q2: How should I store my MDCA calibration standards to ensure their stability?
A2: For long-term storage, it is recommended to store MDCA stock solutions at -80°C, which can maintain stability for up to 6 months.[8] For shorter-term storage, -20°C is also acceptable, with stability for about a month.[8] It is advisable to aliquot the stock solution to prevent repeated freeze-thaw cycles.[8] Solid MDCA can be stored at -20°C for at least 4 years.[7]
Q3: What are the key considerations when selecting an internal standard for MDCA quantification?
A3: The ideal internal standard for mass spectrometry-based quantification is a stable isotope-labeled version of the analyte. Therefore, a deuterated MDCA would be the best choice. If a deuterated version is unavailable, a structurally similar bile acid that is not present in the samples can be used. The use of internal standards is crucial to account for variations in sample preparation and matrix effects.[5]
Q4: What is a typical sample preparation protocol for analyzing MDCA in biological matrices like plasma or serum?
A4: A common and effective method for sample preparation is protein precipitation.[1] This typically involves adding a cold organic solvent, such as acetonitrile, to the sample, followed by vortexing and centrifugation to pellet the proteins.[1][4][6] The resulting supernatant, which contains the bile acids, can then be dried down and reconstituted in a suitable solvent for LC-MS/MS analysis.[4][6]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound calibration standards.
Table 1: Stability of this compound Standards
| Storage Condition | Form | Duration of Stability |
| -80°C | Stock Solution | 6 months[8] |
| -20°C | Stock Solution | 1 month[8] |
| -20°C | Solid | ≥ 4 years[7] |
Table 2: Purity and Concentration of this compound Standards
| Parameter | Typical Value/Range |
| Purity | ≥98%[9] |
| Stock Solution Concentration | 1.0 to 10 µg/mL[6] |
| Calibration Curve Range | 1 ng/mL to 1000 ng/mL[1] |
Experimental Protocols
Protocol 1: Preparation of MDCA Calibration Standards
-
Stock Solution Preparation:
-
Working Standard Preparation:
-
Perform serial dilutions of the stock solution with methanol or the initial mobile phase composition to prepare a series of working standards.
-
A typical calibration curve may include concentrations ranging from 1 ng/mL to 1000 ng/mL.[1]
-
Protocol 2: Sample Preparation using Protein Precipitation
-
Aliquot 50 µL of the biological sample (e.g., plasma, serum) into a microcentrifuge tube.[4][6]
-
Add 200 µL of ice-cold acetonitrile containing the internal standard.[1]
-
Vortex the mixture vigorously for 1 minute to precipitate the proteins.[1]
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[4][6]
-
Reconstitute the dried extract in a suitable volume (e.g., 200 µL) of the initial mobile phase.[4]
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Troubleshooting workflow for common issues in MDCA measurement.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Rapid quantification of murine bile acids using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. avantiresearch.com [avantiresearch.com]
Validation & Comparative
Murideoxycholic Acid vs. Deoxycholic Acid in Adipocyte Lysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The search for effective, minimally invasive methods for localized fat reduction has led to significant interest in the use of bile acids. Among these, deoxycholic acid has emerged as a well-established cytolytic agent for the destruction of adipocytes. Murideoxycholic acid, another bile acid, is also a subject of metabolic research. This guide provides a detailed comparison of this compound and deoxycholic acid, focusing on their mechanisms of action in adipocyte lysis, supported by experimental data and protocols.
Deoxycholic Acid (DCA): A Potent Adipocytolytic Agent
Deoxycholic acid (DCA) is a secondary bile acid that is FDA-approved for the reduction of submental fat.[1][2] Its primary mechanism of action is direct cytolysis, leading to the destruction of adipocytes.[3][4]
Mechanism of Action
When injected into subcutaneous adipose tissue, DCA acts as a detergent, disrupting the integrity of adipocyte cell membranes.[2] This leads to immediate cell lysis and necrosis, releasing the intracellular lipid contents.[2][5] The destruction of fat cells triggers an inflammatory response, characterized by the infiltration of neutrophils and macrophages.[6] This inflammatory cascade helps to clear the cellular debris and liberated lipids, and subsequently stimulates fibroblasts to produce new collagen, resulting in a reduction of localized fat and tissue remodeling.[4] While necrosis is the predominant mechanism, some studies suggest that DCA can also induce apoptosis (programmed cell death) in adipocytes.[1][7][8]
Signaling Pathway in Deoxycholic Acid-Induced Adipocyte Lysis
Quantitative Data on Deoxycholic Acid Efficacy
The following table summarizes key quantitative data from in vitro studies on the effects of deoxycholic acid on adipocytes.
| Cell Line | Concentration | Incubation Time | Assay | Result | Reference |
| 3T3-L1 Adipocytes | 0-100 μM | 24 h | MTT Assay | Dose-dependent decrease in cell viability. | [1] |
| 3T3-L1 Adipocytes | Not specified | Not specified | Oil Red O Staining | 42% inhibition of lipid droplets with DCA-loaded squarticles. | [1] |
| Rat Pancreatic Acinar Cells (AR42J) | Not specified | Not specified | Not specified | Induction of apoptosis and necrosis. | [7] |
Experimental Protocols
-
Cell Seeding: 3T3-L1 preadipocytes are seeded in a culture vessel and grown to confluence in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[9][10]
-
Induction of Differentiation: Two days post-confluence, the medium is replaced with a differentiation medium containing DMEM, 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.[9][10] For enhanced differentiation, 2 µM rosiglitazone can be added.[10]
-
Maintenance: After 2-3 days, the differentiation medium is replaced with a maintenance medium containing DMEM, 10% FBS, and 10 µg/mL insulin. The medium is changed every two days until the cells are fully differentiated into mature adipocytes (typically 8-12 days).[9][10]
-
Differentiated 3T3-L1 adipocytes are seeded in a 96-well plate.[11]
-
The cells are treated with varying concentrations of deoxycholic acid for a specified duration (e.g., 24 hours).[1]
-
Following treatment, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plate is incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol).[10]
-
The absorbance is measured using a microplate reader at a wavelength of 540-570 nm. Cell viability is expressed as a percentage of the untreated control.[11]
Experimental Workflow for Assessing Adipocyte Lysis
This compound: A Metabolic Regulator
In contrast to the well-documented cytolytic effects of deoxycholic acid, there is currently a lack of direct evidence to suggest that this compound induces adipocyte lysis. Research on muricholic acids, the class of bile acids to which this compound belongs, has primarily focused on their role in systemic metabolism, particularly in rodent models.
Mechanism of Action
Muricholic acids are known to interact with bile acid receptors such as the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1 or TGR5).[12][13]
-
FXR Antagonism: Tauro-β-muricholic acid (TβMCA), a derivative of muricholic acid, acts as an antagonist of FXR in the intestine.[12][13] This antagonism can influence the expression of genes involved in bile acid synthesis and lipid and glucose metabolism.[13][14][15]
-
TGR5 Agonism: Bile acids, in general, can activate TGR5, which is expressed in various tissues including adipose tissue.[16][17][18] TGR5 activation in adipocytes has been shown to increase energy expenditure and promote the "beiging" of white adipose tissue, a process where white fat cells acquire characteristics of energy-burning brown fat cells.[19] This is achieved through mechanisms that include increased lipolysis for fuel and enhanced mitochondrial respiration, rather than direct cell destruction.[19]
The effects of muricholic acids on fat mass appear to be mediated through these systemic and cellular metabolic pathways, rather than through direct adipocytolysis.
Signaling Pathway of Muricholic Acid in Adipocytes (via TGR5)
Conclusion: A Tale of Two Bile Acids with Distinct Roles
This comparative guide highlights the fundamentally different roles of deoxycholic acid and this compound in the context of adipose tissue. Deoxycholic acid is a potent, direct adipocytolytic agent that causes fat cell necrosis and is utilized for localized fat reduction. In contrast, the current body of scientific literature does not support a similar lytic function for this compound. Instead, muricholic acids act as metabolic regulators, influencing systemic and cellular energy homeostasis through interactions with bile acid receptors. For researchers and professionals in drug development, it is crucial to recognize these distinct mechanisms of action when considering bile acids as therapeutic agents for modulating adipose tissue.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The Role of Fat Reducing Agents on Adipocyte Death and Adipose Tissue Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dermnetnz.org [dermnetnz.org]
- 4. researchgate.net [researchgate.net]
- 5. Induction of fat cell necrosis in human fat tissue after treatment with phosphatidylcholine and deoxycholate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phosphatidylcholine causes adipocyte-specific lipolysis and apoptosis in adipose and muscle tissues | PLOS One [journals.plos.org]
- 8. Phosphatidylcholine causes adipocyte-specific lipolysis and apoptosis in adipose and muscle tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterizing 3T3-L1 MBX Adipocyte Cell Differentiation Maintained with Fatty Acids as an In Vitro Model to Study the Effects of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. mdpi.com [mdpi.com]
- 14. Glycine‐β‐muricholic acid antagonizes the intestinal farnesoid X receptor–ceramide axis and ameliorates NASH in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glycine-β-muricholic acid antagonizes the intestinal farnesoid X receptor-ceramide axis and ameliorates NASH in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. BioKB - Publication [biokb.lcsb.uni.lu]
- 18. researchgate.net [researchgate.net]
- 19. TGR5 signalling promotes mitochondrial fission and beige remodelling of white adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Murideoxycholic Acid and Cholic Acid on Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the effects of murideoxycholic acid (MDCA) and cholic acid (CA) on lipid metabolism. While direct head-to-head comparative studies with quantitative data are limited, this document synthesizes findings from various studies to delineate their opposing mechanisms of action and resulting impacts on key lipid parameters. The primary difference in their effects stems from their distinct interactions with the Farnesoid X Receptor (FXR), a key regulator of bile acid and lipid homeostasis.
Core Mechanistic Difference: FXR Modulation
Cholic acid, a primary bile acid, is a well-established agonist of FXR.[1] Its activation of FXR triggers a signaling cascade that influences cholesterol, triglyceride, and bile acid metabolism.[1][2][3] In contrast, this compound, a secondary bile acid prominent in rodents, is closely related to muricholic acids, which are known antagonists of FXR.[4][5] This fundamental difference in FXR modulation dictates their contrasting effects on lipid profiles.
Comparative Effects on Lipid Parameters
The following table summarizes the expected comparative effects of MDCA and CA on key lipid metabolism parameters, based on their known mechanisms of action.
| Parameter | This compound (MDCA) (FXR Antagonist) | Cholic Acid (CA) (FXR Agonist) |
| Plasma Cholesterol | Expected to decrease or show resistance to hypercholesterolemia. | May increase cholesterol absorption and biliary secretion.[6][7] |
| Plasma Triglycerides | Expected to have a neutral or lowering effect. | May decrease in certain conditions like type IV hyperlipoproteinemia.[8] |
| Cholesterol Absorption | Expected to be reduced. | Enhances intestinal cholesterol absorption.[6][7] |
| Bile Acid Synthesis | Expected to increase due to lack of FXR-mediated feedback inhibition. | Suppresses bile acid synthesis through FXR-mediated feedback inhibition. |
Signaling Pathways
The differential effects of cholic acid and this compound on lipid metabolism are rooted in their opposing actions on the Farnesoid X Receptor (FXR) signaling pathway.
Caption: Cholic Acid as an FXR agonist.
Caption: this compound as an FXR antagonist.
Experimental Protocols
The following is a generalized experimental protocol for studying the effects of bile acids on lipid metabolism in a murine model, based on methodologies from various studies.[6][7]
Objective: To compare the effects of dietary supplementation of this compound (MDCA) and Cholic Acid (CA) on plasma and hepatic lipid profiles in mice.
Animal Model: Male C57BL/6J mice, 8-10 weeks old.
Acclimatization: Mice are acclimatized for one week with free access to standard chow and water.
Experimental Diets:
-
Control Group: Standard chow diet.
-
CA Group: Standard chow diet supplemented with 0.5% cholic acid (w/w).[6]
-
MDCA Group: Standard chow diet supplemented with 0.5% this compound (w/w).
Experimental Procedure:
-
Mice are randomly assigned to the three diet groups (n=8-10 per group).
-
The respective diets are provided for a period of 4-8 weeks.
-
Body weight and food intake are monitored weekly.
-
At the end of the treatment period, mice are fasted overnight (12-16 hours).
-
Blood samples are collected via cardiac puncture under anesthesia for plasma lipid analysis.
-
Liver tissue is harvested, weighed, and snap-frozen in liquid nitrogen for subsequent analysis.
Biochemical Analysis:
-
Plasma Lipids: Total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides are measured using commercially available enzymatic kits.
-
Hepatic Lipids: Liver tissues are homogenized, and lipids are extracted using the Folch method. Hepatic total cholesterol and triglyceride content are then quantified.
Gene Expression Analysis (Optional):
-
RNA is extracted from liver tissue to analyze the expression of genes involved in lipid metabolism (e.g., Fxr, Shp, Srebp-1c, Cyp7a1) using quantitative real-time PCR (qRT-PCR).
Statistical Analysis:
-
Data are presented as mean ± SEM.
-
Statistical significance between groups is determined using one-way ANOVA followed by a post-hoc test (e.g., Tukey's).
-
A p-value of <0.05 is considered statistically significant.
Caption: Generalized experimental workflow.
Conclusion
This compound and cholic acid exhibit opposing effects on lipid metabolism, primarily through their antagonistic and agonistic actions on FXR, respectively. While cholic acid tends to promote cholesterol absorption, this compound and its parent compounds are associated with a more favorable lipid profile, including resistance to hypercholesterolemia. Further direct comparative studies are warranted to fully elucidate the quantitative differences in their effects and to explore the therapeutic potential of modulating these pathways in metabolic diseases.
References
- 1. Obeticholic Acid and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Bile acid signaling in lipid metabolism: Metabolomic and lipidomic analysis of lipid and bile acid markers linked to anti-obesity and anti-diabetes in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. A physiologically based model of bile acid metabolism in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cholic acid aids absorption, biliary secretion, and phase transitions of cholesterol in murine cholelithogenesis. [vivo.weill.cornell.edu]
- 7. Comparative effects of cholic, chenodeoxycholic, and ursodeoxycholic acids on micellar solubilization and intestinal absorption of cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of cholic acid on the metabolism of endogenous plasma triglyceride and on biliary lipid composition in hyperlipoproteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Murideoxycholic Acid vs. Ursodeoxycholic Acid: A Comparative Guide to Therapeutic Potential
An objective analysis of murideoxycholic acid (MDCA) and ursodeoxycholic acid (UDCA) reveals a significant disparity in the available scientific evidence for their therapeutic applications. While UDCA is a well-established therapeutic agent for certain liver diseases, MDCA remains largely uninvestigated in a clinical context. This guide provides a comprehensive comparison based on current experimental data, highlighting the therapeutic promise of UDCA and the knowledge gaps surrounding MDCA.
Executive Summary
Ursodeoxycholic acid (UDCA) is a hydrophilic bile acid that has been extensively studied and is approved for the treatment of primary biliary cholangitis (PBC) and for the dissolution of cholesterol gallstones.[1][2] Its therapeutic effects are attributed to its cytoprotective, anti-inflammatory, and immunomodulatory properties, which are mediated through the modulation of key signaling pathways involving the farnesoid X receptor (FXR) and the Takeda G protein-coupled receptor 5 (TGR5). In contrast, this compound (MDCA), a 6β-hydroxylated bile acid, is primarily known as a metabolite in mice and humans.[3][4] Preclinical studies on related muricholic acid derivatives have shown conflicting effects on FXR, with some acting as agonists and others as antagonists.[5][6] However, there is a notable absence of robust preclinical or clinical data to support any therapeutic potential for MDCA itself, making a direct comparison with UDCA challenging.
Ursodeoxycholic Acid (UDCA): A Multifaceted Therapeutic Agent
UDCA has a well-documented therapeutic profile, particularly in the management of cholestatic liver diseases.
Mechanism of Action
UDCA exerts its therapeutic effects through multiple mechanisms:
-
FXR Modulation: The role of UDCA as a direct FXR modulator is complex and appears to be context-dependent. Some studies suggest that UDCA can act as an FXR antagonist, which may contribute to its beneficial effects on cholesterol and bile acid metabolism.[5][7][8][9][10]
-
TGR5 Activation: UDCA activates TGR5, a G protein-coupled receptor, initiating a signaling cascade that involves cyclic AMP (cAMP) and protein kinase A (PKA).[11][12][13][14][15] This pathway is implicated in various cellular processes, including cell proliferation and inflammation.
Therapeutic Efficacy in Primary Biliary Cholangitis (PBC)
Clinical trials have demonstrated the efficacy of UDCA in patients with PBC. Treatment with UDCA leads to significant improvements in liver biochemistry, including reductions in alkaline phosphatase (ALP), a key marker of cholestasis.[9][10][13][16] Long-term UDCA therapy has been shown to delay disease progression and improve transplant-free survival in a significant portion of patients.[17]
This compound (MDCA): An Unexplored Frontier
Data Presentation
Table 1: Comparative Profile of this compound and Ursodeoxycholic Acid
| Feature | This compound (MDCA) | Ursodeoxycholic Acid (UDCA) |
| Chemical Class | 6β-hydroxylated bile acid | Hydrophilic secondary bile acid |
| Primary Therapeutic Use | Not established | Primary Biliary Cholangitis (PBC), Cholesterol Gallstone Dissolution |
| FXR Activity | Unknown. Related muricholic acids show both agonistic and antagonistic effects. | Primarily considered an antagonist, though effects may be context-dependent. |
| TGR5 Activity | Unknown | Agonist |
| Clinical Trial Evidence | None available | Extensive clinical trials demonstrating efficacy in PBC. |
Table 2: Effect of Ursodeoxycholic Acid on Liver Enzymes in Primary Biliary Cholangitis (Representative Data)
| Parameter | Baseline (Mean ± SD) | Post-UDCA Treatment (Mean ± SD) | Percentage Change |
| Alkaline Phosphatase (U/L) | 450 ± 150 | 200 ± 80 | -55.6% |
| Alanine Aminotransferase (U/L) | 120 ± 40 | 60 ± 20 | -50.0% |
| Aspartate Aminotransferase (U/L) | 100 ± 35 | 55 ± 18 | -45.0% |
| Total Bilirubin (mg/dL) | 1.5 ± 0.8 | 0.8 ± 0.4 | -46.7% |
Note: The data in this table are representative values compiled from various clinical studies and are intended for illustrative purposes. Actual values may vary between studies.
Experimental Protocols
Farnesoid X Receptor (FXR) Activation Assay (Luciferase Reporter Assay)
This assay is used to determine if a compound activates the farnesoid X receptor.
Methodology:
-
Cell Culture and Transfection: Human embryonic kidney 293T (HEK293T) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum. Cells are seeded in 96-well plates and co-transfected with plasmids encoding the FXR ligand-binding domain fused to a GAL4 DNA-binding domain and a luciferase reporter gene under the control of a GAL4 upstream activation sequence.
-
Compound Treatment: After 24 hours, the cells are treated with varying concentrations of the test compound (e.g., UDCA, MDCA) or a known FXR agonist (positive control) for 24 hours.
-
Luciferase Activity Measurement: The cells are lysed, and luciferase activity is measured using a luminometer. The luminescence signal is proportional to the level of FXR activation.
-
Data Analysis: Results are expressed as fold induction of luciferase activity compared to vehicle-treated control cells.
Takeda G Protein-Coupled Receptor 5 (TGR5) Activation Assay (cAMP Assay)
This assay measures the activation of TGR5 by quantifying the intracellular accumulation of cyclic AMP (cAMP).
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human TGR5 are cultured in a suitable medium.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with different concentrations of the test compound or a known TGR5 agonist for a specified time.
-
cAMP Measurement: Intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., ELISA) or a reporter assay that links cAMP levels to the expression of a reporter gene like luciferase.
-
Data Analysis: The concentration of cAMP is determined by comparing the signal to a standard curve. Results are typically expressed as the fold increase in cAMP concentration over the basal level in untreated cells.
Signaling Pathway Visualizations
Caption: UDCA's antagonistic effect on FXR signaling.
Caption: UDCA's activation of the TGR5 signaling pathway.
Conclusion
The current body of scientific literature firmly establishes ursodeoxycholic acid as a valuable therapeutic agent for primary biliary cholangitis and cholesterol gallstones, with a well-characterized mechanism of action involving FXR and TGR5 signaling pathways. In contrast, this compound remains an enigmatic molecule with no defined therapeutic role. The lack of comparative experimental data precludes a definitive assessment of MDCA's potential relative to UDCA. Future research, including preclinical studies to elucidate the pharmacological activity of MDCA and its effects on relevant signaling pathways, is imperative to determine if it holds any therapeutic promise. Until such data becomes available, UDCA remains the evidence-based choice for the indicated conditions.
References
- 1. Ursodeoxycholic acid for primary biliary cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ursodiol (Ursodeoxycholic Acid) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Liver under the Spotlight: Bile Acids and Oxysterols as Pivotal Actors Controlling Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycine‐β‐muricholic acid antagonizes the intestinal farnesoid X receptor–ceramide axis and ameliorates NASH in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gamma-Muricholic Acid Inhibits Nonalcoholic Steatohepatitis: Abolishment of Steatosis-Dependent Peroxidative Impairment by FXR/SHP/LXRα/FASN Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Effect of ursodeoxycholic acid on liver markers: A systematic review and meta‐analysis of randomized placebo‐controlled clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Possible Effects of Ursodeoxycholic Acid on Recurrent Primary Biliary Cholangitis and Biliary Complications After Liver Transplant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glycine-β-muricholic acid antagonizes the intestinal farnesoid X receptor-ceramide axis and ameliorates NASH in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. Adequate versus deep response to ursodeoxycholic acid in primary biliary cholangitis: To what... : Falk Foundation [falkfoundation.org]
- 14. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 15. pubcompare.ai [pubcompare.ai]
- 16. "RESPONSE TO URSODIOL THERAPY IN REDUCING ALKALINE PHOSPHATASE TO NORMA" by Austin Mueller and Syed-Mohammed Jafri [scholarlycommons.henryford.com]
- 17. Management of Primary Biliary Cholangitis: Current Treatment and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Murideoxycholic Acid: A Potential New Frontier in Hypercholesterolemia Management
A comparative analysis of murideoxycholic acid against established therapies for high cholesterol reveals a novel mechanism of action with promising, albeit preclinical, results. This guide provides a detailed comparison with current treatments, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.
This compound (MDCA), a member of the muricholic acid family of bile acids found predominantly in mice, is emerging as a potential therapeutic agent for preventing hypercholesterolemia. Its unique mechanism, centered on the antagonism of the farnesoid X receptor (FXR), sets it apart from current mainstream treatments such as statins, PCSK9 inhibitors, and bempedoic acid. This guide synthesizes the available preclinical data for MDCA and compares its efficacy and mechanism with these established alternatives.
Performance Comparison: this compound vs. Alternatives
While direct comparative clinical trials are not yet available, preclinical studies provide a basis for comparing the potential of MDCA with the established effects of current hypercholesterolemia drugs.
| Treatment Class | Mechanism of Action | Key Efficacy Endpoint (LDL-C Reduction) | Route of Administration |
| This compound (MDCA) | Farnesoid X Receptor (FXR) Antagonist | Prevents diet-induced hypercholesterolemia in mice[1][2][3] | Oral (in preclinical studies)[4] |
| Statins | HMG-CoA Reductase Inhibitors | 30% - 50+% | Oral |
| PCSK9 Inhibitors | Monoclonal antibodies that block PCSK9 protein | 45% - 65% | Subcutaneous Injection |
| Bempedoic Acid | ATP Citrate Lyase (ACL) Inhibitor | ~20% (as monotherapy)[5] | Oral |
| Ezetimibe | Cholesterol Absorption Inhibitor | 15% - 20% | Oral |
In-Depth Look at this compound's Mechanism
MDCA and other muricholic acids act as natural antagonists of the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[1] FXR plays a crucial role in regulating bile acid, lipid, and glucose metabolism.
Activation of FXR by bile acids typically leads to a decrease in bile acid synthesis from cholesterol, thereby reducing the body's ability to eliminate excess cholesterol. By antagonizing FXR, MDCA promotes the conversion of cholesterol into bile acids, which are then excreted.[1][2][3] This mechanism effectively enhances the clearance of cholesterol from the body.
The signaling pathway for MDCA's action can be visualized as follows:
Experimental Data: The Murine Model
A key study investigating the role of muricholic acids in preventing hypercholesterolemia in mice fed a high-cholesterol diet provides significant insights.[1][2][3]
Table 1: Plasma Lipid Levels in Mice on Standard vs. High-Cholesterol Diet
| Parameter | Standard Diet (Control) | 2% Cholesterol-Enriched Diet |
| Plasma Cholesterol (mmol/L) | ~2.5 | ~2.7 (No significant increase) |
| Plasma Triglycerides (mmol/L) | Not significantly different from control | Not significantly different from control |
Data from Gaillard et al., 2021. The resistance to hypercholesterolemia in the high-cholesterol diet group was attributed to a significant increase in the levels of muricholic acids.
Comparison with Alternative Therapies
Statins
Statins are the first-line treatment for hypercholesterolemia and work by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol synthesis pathway. High-intensity statins can lower LDL-C by 50% or more.
PCSK9 Inhibitors
PCSK9 inhibitors are monoclonal antibodies that prevent the degradation of LDL receptors, leading to increased clearance of LDL-C from the bloodstream. They are highly effective, reducing LDL-C by 45% to 65%.
Bempedoic Acid
Bempedoic acid is a newer oral medication that inhibits ATP citrate lyase, an enzyme upstream of HMG-CoA reductase in the cholesterol synthesis pathway. It is often used in patients who are intolerant to statins and provides a moderate reduction in LDL-C.
The distinct mechanisms of action are illustrated in the following workflow:
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited research on muricholic acids.
Animal Studies
-
Animal Model: 8-week-old male C57BL/6J mice were used in the study by Gaillard et al. (2021).[2]
-
Diet: Mice were fed either a standard diet or a 2% cholesterol-enriched diet for 15 days.[2]
Plasma Lipid Measurement
-
Sample Collection: Blood was collected from the retro-orbital sinus into EDTA-coated tubes. Plasma was separated by centrifugation.
-
Cholesterol and Triglyceride Quantification: Plasma total cholesterol and triglyceride levels were determined using enzymatic colorimetric assays with commercially available kits.
Gene Expression Analysis (Quantitative Real-Time PCR)
-
RNA Extraction: Total RNA was isolated from liver tissue using a commercial RNA extraction kit.
-
Reverse Transcription: cDNA was synthesized from the extracted RNA using a reverse transcription kit.
-
qPCR: Quantitative real-time PCR was performed using a thermal cycler with specific primers for target genes involved in cholesterol and bile acid metabolism. Gene expression levels were normalized to a housekeeping gene.
Fecal Bile Acid Analysis
-
Sample Collection: Feces were collected from mice over a 24-hour period.
-
Extraction: Bile acids were extracted from dried and pulverized fecal samples.
-
Quantification: Bile acid species were quantified using gas chromatography-mass spectrometry (GC-MS).
Future Directions
The preclinical evidence for the role of this compound and other muricholic acids in preventing hypercholesterolemia is compelling. The novel mechanism of FXR antagonism offers a potential alternative or complementary approach to existing therapies. However, further research is needed to:
-
Evaluate the efficacy of exogenous MDCA supplementation in animal models of established hypercholesterolemia.
-
Conduct direct comparative studies of MDCA against statins and other lipid-lowering agents.
-
Investigate the safety and efficacy of MDCA in human clinical trials.
The unique mode of action of this compound warrants continued investigation as a potential future therapy in the management of hypercholesterolemia.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Muricholic Acids Promote Resistance to Hypercholesterolemia in Cholesterol-Fed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. Muricholic Acids Promote Resistance to Hypercholesterolemia in Cholesterol-Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]
Species Showdown: Unraveling the Divergent Paths of Murideoxycholic Acid Metabolism in Mice and Humans
A comprehensive comparison for researchers, scientists, and drug development professionals.
The metabolism of bile acids, critical signaling molecules in lipid and glucose homeostasis, exhibits significant variation across species. One notable example is murideoxycholic acid (MDCA), a secondary bile acid with distinct metabolic pathways in mice and humans. Understanding these differences is paramount for the accurate translation of preclinical research findings from murine models to human physiology and for the development of targeted therapeutics. This guide provides a detailed comparison of MDCA metabolism, supported by quantitative data, experimental protocols, and visual representations of the key signaling pathways.
Key Species Differences at a Glance
The most striking difference lies in the composition of the primary bile acid pool. Mice possess a unique enzyme, Cyp2c70 , which is absent in humans. This enzyme is responsible for the 6β-hydroxylation of chenodeoxycholic acid (CDCA) to form α-muricholic acid (α-MCA) and β-muricholic acid (β-MCA). These muricholic acids are the precursors to MDCA. Consequently, the murine bile acid pool is significantly more hydrophilic than the human counterpart.
Another pivotal distinction is the presence of the enzyme Cyp2a12 in the mouse liver, which is also not found in humans. Cyp2a12 catalyzes the 7α-rehydroxylation of secondary bile acids, converting deoxycholic acid (DCA) back to cholic acid (CA). This process effectively reduces the levels of secondary bile acids like DCA and lithocholic acid (LCA) in mice compared to humans.
These enzymatic disparities lead to a fundamentally different bile acid landscape, influencing the gut microbiome composition and the activation of key nuclear receptors, namely the Farnesoid X Receptor (FXR) and the Takeda G-protein-coupled Receptor 5 (TGR5).
Quantitative Comparison of Bile Acid Profiles
The following tables summarize the quantitative differences in bile acid composition between humans and mice, including data from knockout mouse models that "humanize" the murine bile acid profile.
Table 1: Comparison of Bile Acid Composition in Plasma and Liver of Humans and Wild-Type Mice.
| Bile Acid | Human Plasma (% of Total) | Mouse Plasma (% of Total) | Human Liver (nmol/g) | Mouse Liver (nmol/g) |
| Primary Bile Acids | ||||
| Cholic Acid (CA) | ~40% | Variable | Variable | ~10-20 |
| Chenodeoxycholic Acid (CDCA) | ~40% | Low | Variable | ~1-5 |
| α-Muricholic Acid (α-MCA) | Absent | High | Absent | ~50-100 |
| β-Muricholic Acid (β-MCA) | Absent | High | Absent | ~20-50 |
| Secondary Bile Acids | ||||
| Deoxycholic Acid (DCA) | ~20% | Low | Variable | <1 |
| Lithocholic Acid (LCA) | Low | Very Low | Variable | <0.5 |
| This compound (MDCA) | Absent | Present | Absent | Variable |
Data compiled from multiple sources. Absolute concentrations can vary significantly based on diet, age, and health status.
Table 2: Impact of Cyp2c70 and Cyp2a12 Knockout on Bile Acid Composition in Mouse Liver.
| Bile Acid | Wild-Type Mouse (nmol/g) | Cyp2c70-/- Mouse (nmol/g) | Cyp2a12-/- Mouse (nmol/g) |
| α-Muricholic Acid (α-MCA) | ~50-100 | Absent | ~50-100 |
| β-Muricholic Acid (β-MCA) | ~20-50 | Absent | ~20-50 |
| Chenodeoxycholic Acid (CDCA) | ~1-5 | Markedly Increased | ~1-5 |
| Deoxycholic Acid (DCA) | <1 | <1 | Markedly Increased |
| This compound (MDCA) | Present | Absent | Present |
This table illustrates the "humanization" of the mouse bile acid profile upon knockout of mouse-specific enzymes.
Experimental Protocols
A fundamental technique for quantifying bile acid profiles is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below is a representative protocol for the analysis of bile acids in mouse plasma.
Protocol: Quantification of Bile Acids in Mouse Plasma using LC-MS/MS
1. Sample Preparation:
-
Materials: Mouse plasma, internal standards (e.g., deuterated bile acids), acetonitrile, methanol, formic acid, solid-phase extraction (SPE) cartridges.
-
Procedure:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 10 µL of an internal standard mix.
-
Precipitate proteins by adding 200 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
For further cleanup and concentration, perform solid-phase extraction (SPE) using a C18 cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol).
-
Elute the bile acids with a high percentage of organic solvent (e.g., 90% methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
2. LC-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Liquid Chromatography Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase to separate the different bile acid species.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for each bile acid and internal standard.
-
Optimization: Optimize cone voltage and collision energy for each analyte to achieve maximum sensitivity.
-
3. Data Analysis:
-
Generate standard curves for each bile acid using known concentrations.
-
Quantify the concentration of each bile acid in the plasma samples by comparing their peak areas to the corresponding standard curves and normalizing to the internal standard.
Signaling Pathways and Regulatory Networks
The differences in bile acid composition between mice and humans have profound effects on the activation of key signaling pathways that regulate metabolism.
Farnesoid X Receptor (FXR) Signaling
FXR is a nuclear receptor that acts as a primary sensor for bile acids. In humans, the hydrophobic bile acid CDCA is a potent FXR agonist. In contrast, the abundant and hydrophilic tauro-β-muricholic acid (TβMCA) in mice acts as an FXR antagonist in the intestine. This leads to significant differences in the downstream regulation of genes involved in bile acid, lipid, and glucose metabolism.
Caption: FXR signaling pathways in human vs. mouse.
Takeda G-protein-coupled Receptor 5 (TGR5) Signaling
TGR5 is a cell surface receptor activated by bile acids, playing a role in energy expenditure and glucose homeostasis. While the primary ligands for TGR5 are similar between species (secondary bile acids like DCA and LCA are potent activators), the different abundance of these bile acids in mice and humans leads to differential TGR5 activation.
Caption: TGR5 signaling pathways in human vs. mouse.
The Role of the Gut Microbiota
The gut microbiota plays a crucial role in the conversion of primary bile acids to secondary bile acids. In mice, specific gut bacteria are responsible for the 7α-dehydroxylation of muricholic acids to form this compound. The composition and activity of the gut microbiome differ between humans and mice, further contributing to the distinct bile acid profiles. For instance, bacteria possessing the bai (bile acid inducible) gene cluster, which encodes for 7α-dehydroxylating enzymes, are present in both species but act on different substrates due to the different primary bile acid pools.
Conclusion
The metabolism of this compound serves as a prime example of the significant species-specific differences in bile acid metabolism between mice and humans. These disparities, driven by the presence or absence of key enzymes like Cyp2c70 and Cyp2a12, have a cascading effect on the overall bile acid pool, gut microbiota composition, and the activation of critical metabolic signaling pathways. For researchers utilizing murine models to study diseases influenced by bile acid signaling, such as metabolic disorders and certain cancers, a thorough understanding and consideration of these differences are essential for the accurate interpretation and translation of their findings to human health and disease. The use of "humanized" mouse models, such as Cyp2c70 and Cyp2a12 knockout mice, offers a valuable tool to bridge this translational gap.
Murideoxycholic Acid vs. Lithocholic Acid: A Comparative Analysis of Metabolic Fate
A definitive guide for researchers, scientists, and drug development professionals on the distinct metabolic pathways of murideoxycholic acid and lithocholic acid, crucial for advancements in pharmacology and toxicology.
This guide provides an in-depth comparative analysis of the metabolic fates of two critical secondary bile acids: this compound (MDCA) and lithocholic acid (LCA). While both are products of gut microbial metabolism, their subsequent biotransformation, distribution, and physiological effects diverge significantly. A clear understanding of these differences is paramount for drug development, particularly for therapies targeting metabolic diseases and liver disorders, where bile acid signaling plays a pivotal role. This document synthesizes quantitative data, details established experimental protocols, and provides visual representations of the key metabolic and signaling pathways.
Introduction to Murideoxycholic and Lithocholic Acids
This compound (MDCA), a dihydroxy bile acid, is a major component of the bile acid pool in mice and is recognized for its relatively hydrophilic and non-toxic properties. In contrast, lithocholic acid (LCA), a monohydroxy bile acid formed from the bacterial 7α-dehydroxylation of chenodeoxycholic acid (CDCA), is known for its hydrophobicity and potential hepatotoxicity in humans.[1][2] The differing metabolic pathways of these two molecules are fundamental to their distinct toxicological profiles and their roles as signaling molecules that activate nuclear receptors like the farnesoid X receptor (FXR), pregnane X receptor (PXR), and the vitamin D receptor (VDR).[1][2][3]
Comparative Metabolic Profile
The metabolic journey of MDCA and LCA from their formation in the gut to their eventual elimination is markedly different. These differences in absorption, hepatic metabolism, and excretion routes dictate their systemic exposure and biological impact.
Absorption and Hepatic Uptake
Following their production by the gut microbiota, both LCA and MDCA are absorbed from the intestine and transported to the liver. Once in the liver, they undergo extensive biotransformation.
Hepatic Biotransformation: Detoxification Pathways
The liver employs several enzymatic pathways to detoxify and increase the water solubility of these bile acids, preparing them for elimination. The primary detoxification routes for LCA in humans are sulfation and glucuronidation, which effectively neutralize its toxicity.[1] In rodents, hydroxylation is also a key detoxification mechanism for LCA, with one of the notable reactions being the 6β-hydroxylation of LCA to form the less toxic MDCA.[4] MDCA, being inherently more hydrophilic, is readily conjugated with taurine or glycine.
Excretion Pathways
The primary route of elimination for both bile acids and their metabolites is via the bile into the feces. A significantly smaller portion is typically excreted through urine. Studies in rats with cannulated bile ducts have shown that intravenously administered LCA and its conjugates are almost completely excreted into the bile within an hour, with only trace amounts detected in the urine.[5] In humans with intact enterohepatic circulation, MDCA has a biological half-life of approximately 3.4 days.[6]
Quantitative Data Summary
The following tables provide a structured overview of the quantitative data available on the metabolic fate of MDCA and LCA.
Table 1: Comparative Pharmacokinetic Parameters
| Parameter | This compound (MDCA) | Lithocholic Acid (LCA) | Species | Reference |
| Primary Excretion Route | Bile and Feces | Bile and Feces | Human, Rat | [5][6] |
| Biliary Excretion | High | Near complete (within 60 mins post-IV) | Rat | [5] |
| Urinary Excretion | Minor | Trace amounts (in bile-drained rats); ~9.8% (in bile duct-ligated rats over 6h) | Rat | [5][7] |
| Biological Half-life | ~3.4 days | Shorter (rapid biliary excretion) | Human (MDCA), Rat (LCA) | [5][6] |
| Primary Metabolites | Taurine and Glycine conjugates | Sulfated and Glucuronidated conjugates, Hydroxylated metabolites (rodents) | Human, Rat | [1][5] |
Table 2: Key Metabolizing Enzymes
| Enzyme Family | Specific Enzyme(s) | Substrate | Major Product(s) | Species Specificity |
| Sulfotransferases (SULT) | SULT2A1 | LCA | LCA-3-sulfate | Prominent in humans |
| UDP-glucuronosyltransferases (UGT) | UGT family | LCA | LCA-glucuronides | Prominent in humans |
| Cytochrome P450s (CYP) | CYP3A family | LCA | 6β-hydroxy-LCA (MDCA), other hydroxylated metabolites | Prominent in rodents |
| Bile acid-CoA:amino acid N-acyltransferase (BAAT) | BAAT | MDCA, LCA | Taurine and Glycine conjugates | General |
Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are detailed methodologies for key experiments cited in the study of bile acid metabolism.
In Vivo Bile Acid Metabolism in Rodents
Objective: To determine the pharmacokinetic profile and excretion routes of a given bile acid.
Materials:
-
Male Sprague-Dawley rats (250-300g) with surgically implanted bile duct and urinary bladder cannulas.
-
Radiolabeled bile acid (e.g., [¹⁴C]-LCA or ³H-MDCA).
-
Metabolic cages for the separate collection of bile, urine, and feces.
-
Anesthesia (e.g., isoflurane).
-
Liquid scintillation counter.
-
High-Performance Liquid Chromatography (HPLC) system with a radiodetector.
-
Mass Spectrometer (MS) for metabolite identification.
Procedure:
-
Following a 12-hour fast with free access to water, anesthetize the rats.
-
Surgically implant a cannula into the common bile duct for bile collection and into the urinary bladder for urine collection.
-
House the rats individually in metabolic cages and allow a recovery period of 24 hours.
-
Administer a single intravenous (i.v.) bolus of the radiolabeled bile acid via the tail vein.
-
Collect bile and urine samples at predetermined intervals (e.g., 0-2, 2-4, 4-8, 8-12, 12-24 hours). Feces are collected as produced.
-
Measure the total radioactivity in aliquots of each collected sample using a liquid scintillation counter to quantify the excretion rate.
-
Analyze bile and urine samples using HPLC to separate the parent bile acid from its metabolites.
-
Identify the structure of the separated metabolites using LC-MS/MS.
-
Quantify the relative abundance of the parent compound and each metabolite by integrating the peaks from the radiochromatogram.
In Vitro Metabolism using Liver Microsomes
Objective: To identify the metabolic pathways and enzymes involved in the biotransformation of a bile acid.
Materials:
-
Pooled human or rat liver microsomes.
-
Bile acid substrate (LCA or MDCA).
-
Cofactors: NADPH regenerating system (for CYP-mediated reactions), Uridine 5'-diphosphoglucuronic acid (UDPGA, for UGT-mediated reactions), 3'-phosphoadenosine-5'-phosphosulfate (PAPS, for SULT-mediated reactions).
-
Incubation buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4).
-
LC-MS/MS system.
Procedure:
-
Prepare incubation mixtures containing liver microsomes (e.g., 0.5 mg/mL protein), the bile acid substrate (e.g., 1 µM), and the incubation buffer.
-
Pre-warm the mixtures to 37°C for 5 minutes.
-
Initiate the metabolic reactions by adding the appropriate cofactor(s). A control incubation without cofactors should be run in parallel.
-
Incubate the reactions at 37°C for a set time course (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reactions by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant using LC-MS/MS to identify and quantify the depletion of the parent bile acid and the formation of metabolites.
-
Determine kinetic parameters (Km and Vmax) by incubating varying substrate concentrations.
Visualizing Metabolic and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key metabolic and signaling pathways discussed.
Caption: Comparative metabolic pathways of LCA and MDCA.
Caption: LCA signaling via PXR and VDR nuclear receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Lithocholic acid ameliorates ulcerative colitis via the PXR/TLR4/NF-κB/NLRP3 signaling pathway and gut microbiota modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineering Regioselectivity of P450 BM3 Enables the Biosynthesis of this compound by 6β-Hydroxylation of Lithocholic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of biliary excretion and metabolism of lithocholic acid and its sulfate and glucuronide conjugates in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism and time-course excretion of this compound, a 6 beta-hydroxylated bile acid, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Urinary excretion of bile acids in bile duct-ligated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Murideoxycholic Acid: A Cross-Species Comparative Guide to Physiological Concentrations and Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the physiological concentrations of murideoxycholic acid (MDCA) across different murid species (mice and rats) and humans. It includes a summary of quantitative data, detailed experimental protocols for bile acid analysis, and a visualization of the relevant signaling pathways. This information is intended to support research and drug development efforts by highlighting species-specific differences in bile acid metabolism and signaling.
Data Presentation: Physiological Concentrations of this compound and Related Bile Acids
This compound is a secondary bile acid derived from the metabolism of muricholic acids (MCAs). Its presence and concentration vary significantly across species, which has important implications for translational research. The following tables summarize the available quantitative data for MDCA and its precursors in mice, rats, and humans.
Table 1: this compound and Precursor Concentrations in Mice
| Analyte | Tissue/Fluid | Concentration | Notes |
| Muricholic Acids (MCAs) | Serum | 69% of total bile acids | In wild-type mice, MCAs are a major component of the bile acid pool. |
| Tauro-α-muricholic acid (TαMCA) / Tauro-β-muricholic acid (TβMCA) | Liver | 18%-28% of total bile acids | These conjugated muricholic acids are dominant in the murine liver[1]. |
| Taurothis compound (T-MDCA) | Liver | Increased with CDCA feeding | Feeding chenodeoxycholic acid (CDCA) leads to a significant increase in T-MDCA levels in the liver[2]. |
| This compound (MDCA) | Liver | ~1.2 nmol/g | Exhibited circadian variations with the highest concentration during the late-dark phase. |
Table 2: this compound and Precursor Concentrations in Rats
| Analyte | Tissue/Fluid | Concentration | Notes |
| α-muricholic acid (α-MCA) | Plasma | Increased with acetaminophen | High-dose acetaminophen treatment leads to a 4.6-fold increase in plasma α-MCA[3]. |
| ω-muricholic acid (ω-MCA) | Plasma | Increased with acetaminophen | High-dose acetaminophen treatment leads to a 7.4-fold increase in plasma ω-MCA[3]. |
| α-muricholic acid (α-MC) / β-muricholic acid (β-MC) | Serum & Liver | Detectable | A validated UPLC-MS/MS method can quantify these muricholic acids, but baseline concentrations in healthy rats were not specified in the study[4]. |
Table 3: this compound and Precursor Concentrations in Humans
| Analyte | Tissue/Fluid | Concentration/Presence | Notes |
| Tauro-α-muricholic acid | Serum | Detected | This minor bile acid has been identified in human serum, indicating the presence of the muricholic acid pathway[5]. |
| Conjugated C-6 hydroxylated bile acids (Muricholic acids) | Serum | Present | These bile acids are associated with metabolic health and gut Clostridia species[6][7]. |
| This compound (MDCA) | - | Metabolite of lithocholic acid | MDCA is a known human metabolite[8]. |
Experimental Protocols
The quantification of this compound and other bile acids typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below are generalized experimental methodologies based on published protocols.
Sample Preparation
Serum/Plasma Samples:
-
Thaw frozen serum or plasma samples on ice.
-
To a 50 µL aliquot of the sample, add 50 µL of an internal standard solution (containing deuterated bile acid standards).
-
Precipitate proteins by adding 300 µL of methanol.
-
Vortex the mixture and sonicate for 15 minutes.
-
Centrifuge at 14,000 rpm for 8 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis[3].
Liver Tissue Samples:
-
Homogenize a known weight of frozen liver tissue in a suitable buffer.
-
Perform a liquid-liquid extraction or protein precipitation to separate the bile acids from the tissue matrix[4].
-
The resulting extract is then concentrated and reconstituted in a solvent compatible with the LC-MS/MS system.
UPLC-MS/MS Analysis
A typical method for the separation and quantification of bile acids is as follows[3][5]:
-
Chromatography: Ultra-performance liquid chromatography (UPLC) with a C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Mass Spectrometry: A tandem quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each bile acid and internal standard.
Signaling Pathways of this compound
Bile acids, including MDCA, act as signaling molecules by activating specific receptors, primarily the Farnesoid X Receptor (FXR) and the Takeda G-protein coupled Receptor 5 (TGR5).
TGR5 Signaling Pathway
Activation of TGR5 by bile acids initiates a signaling cascade that plays a role in energy homeostasis and inflammation.
FXR Signaling Pathway
FXR is a nuclear receptor that regulates the expression of genes involved in bile acid synthesis and transport.
Experimental Workflow for Bile Acid Profiling
The following diagram illustrates a typical workflow for the comparative analysis of bile acids from biological samples.
References
- 1. researchgate.net [researchgate.net]
- 2. Dose-Response of Five Bile Acids on Serum and Liver Bile Acid Concentrations and Hepatotoxicty in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeted profiling of circulating and hepatic bile acids in human, mouse, and rat using a UPLC-MRM-MS-validated method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conjugated C-6 hydroxylated bile acids in serum relate to human metabolic health and gut Clostridia species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conjugated C-6 hydroxylated bile acids in serum relate to human metabolic health and gut Clostridia species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound I CAS#: 668-49-5 I 6 beta-hydroxylated bile acid I InvivoChem [invivochem.com]
A Comparative Guide to Analytical Methods for Murideoxycholic Acid Detection
For Researchers, Scientists, and Drug Development Professionals
Murideoxycholic acid (MDCA), a secondary bile acid, plays a significant role in various physiological and pathological processes. Accurate and reliable quantification of MDCA in biological matrices is crucial for advancing research in metabolic diseases, liver disorders, and gut microbiome interactions. This guide provides a comprehensive comparison of validated analytical methods for MDCA detection, focusing on performance, experimental protocols, and the underlying signaling pathways.
Comparison of Analytical Methods
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of bile acids, including MDCA, due to its superior sensitivity and specificity.[1][2][3] This is particularly important for complex biological samples where structurally similar bile acids can interfere with analysis.[2][4] While other methods like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with UV detection exist, they often lack the required sensitivity and specificity for low-concentration bile acids.[3][5]
Ultra-performance liquid chromatography (UPLC), a refinement of HPLC, utilizes smaller particle sizes in the column stationary phase, leading to increased resolution, sensitivity, and faster analysis times compared to traditional HPLC.[6]
The following table summarizes the performance characteristics of HPLC-MS/MS and UPLC-MS/MS for the analysis of bile acids, including MDCA. The values presented are representative of typical validated methods and may vary based on the specific instrumentation, matrix, and experimental conditions.
| Parameter | HPLC-MS/MS | UPLC-MS/MS | References |
| **Linearity (R²) ** | >0.99 | >0.99 | [5][7] |
| Lower Limit of Quantification (LLOQ) | 0.5 - 10 ng/mL | 0.1 - 5 ng/mL | [8][9] |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% | [9] |
| Precision (% RSD) | < 15% | < 10% | [9] |
| Analysis Time | 15 - 30 min | 5 - 15 min | [10][11] |
Experimental Protocols
The following is a generalized experimental protocol for the quantification of this compound in serum using LC-MS/MS.
Sample Preparation (Protein Precipitation)
-
To 100 µL of serum sample, add 400 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., d4-MDCA).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).[7][12]
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column is commonly used.[7]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is employed to separate the bile acids.
-
Flow Rate: Typical flow rates are between 0.3 and 0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in the negative ion mode is most common for bile acid analysis.[7]
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[2] The MRM transitions for MDCA would be specific precursor and product ions.
-
Data Analysis: Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Visualizing the Workflow and Signaling Pathway
To better illustrate the experimental process and the biological context of MDCA, the following diagrams have been generated using Graphviz.
This compound, like other bile acids, acts as a signaling molecule by activating specific receptors, primarily the Farnesoid X Receptor (FXR) and the Takeda G-protein coupled receptor 5 (TGR5).[14][15] The activation of these receptors triggers downstream signaling cascades that regulate various metabolic processes.
References
- 1. Glycine‐β‐muricholic acid antagonizes the intestinal farnesoid X receptor–ceramide axis and ameliorates NASH in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Roles of Bile Acids and TGR5 in the Central Nervous System: Molecular Functions and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TGR5-mediated bile acid sensing controls glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management [mdpi.com]
- 5. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. medpace.com [medpace.com]
- 8. mdpi.com [mdpi.com]
- 9. Comparative LC-MS and HPLC analyses of selected antiepileptics and beta-blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. rjptonline.org [rjptonline.org]
- 12. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of farnesoid X receptor signaling shows beneficial effects in human obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research.monash.edu [research.monash.edu]
Murideoxycholic Acid's Impact on Gut Microbiota: A Comparative Guide to Primary Bile Acids
For Researchers, Scientists, and Drug Development Professionals
The intricate interplay between bile acids and the gut microbiota is a rapidly evolving field of research with significant implications for metabolic health and disease. While the effects of primary bile acids, such as cholic acid (CA) and chenodeoxycholic acid (CDCA), on the gut microbial community have been extensively studied, the specific role of murideoxycholic acid (MDCA), a prominent secondary bile acid in rodents, is less comparatively understood. This guide provides an objective comparison of the effects of MDCA and primary bile acids on gut microbiota composition, supported by available experimental data.
The Murine Bile Acid Landscape: A Unique Composition
In contrast to humans, where CA and CDCA are the predominant primary bile acids, the bile acid pool of mice is dominated by muricholic acids (MCAs), including α-MCA and β-MCA.[1] These MCAs are synthesized from CDCA in the murine liver.[1] The gut microbiota in mice then metabolizes these primary MCAs into the secondary bile acid, this compound (MDCA).[1] This fundamental difference in the primary bile acid pool composition between mice and humans is a critical consideration when extrapolating findings from murine models.
Comparative Effects on Gut Microbiota Composition
Direct comparative studies administering MDCA alongside primary bile acids (CA and CDCA) to different treatment groups and analyzing the subsequent changes in gut microbiota are limited. However, by synthesizing data from various studies, we can infer their distinct effects.
This compound (MDCA)
Studies on mouse models with a "human-like" bile acid profile, achieved through the knockout of the enzyme responsible for MCA synthesis (Cyp2c70), reveal that the absence of muricholic acids does not drastically alter the overall gut microbiota composition under a normal chow diet compared to wild-type mice.[2] This suggests that the baseline presence or absence of the primary precursors to MDCA may not be the sole driver of major shifts in the gut microbial community structure in a healthy state.
Cholic Acid (CA)
In contrast, the administration of cholic acid has been shown to induce significant alterations in the gut microbiota of rodents. Studies in rats have demonstrated that a diet supplemented with CA leads to a substantial increase in the abundance of the Firmicutes phylum, with a corresponding decrease in the Bacteroidetes phylum.[2] Specifically, within the Firmicutes, there is a marked expansion of the Clostridia class.[2]
Chenodeoxycholic Acid (CDCA)
Chenodeoxycholic acid, along with its secondary bile acid metabolite deoxycholic acid (DCA), is known to possess antimicrobial properties.[2] The accumulation of CDCA in the intestine, which can be influenced by the gut microbiota's metabolic capacity, can in turn shape the microbial community.[3]
Table 1: Summary of Quantitative Data on the Effects of Bile Acids on Gut Microbiota Phyla
| Bile Acid | Phylum/Ratio | Effect | Organism Model | Reference |
| Cholic Acid (CA) | Firmicutes | Significant Increase | Rat | [2] |
| Bacteroidetes | Significant Decrease | Rat | [2] | |
| Firmicutes/Bacteroidetes Ratio | Increase | Mouse | [4] | |
| Muricholic Acids (precursors to MDCA) | Overall Composition | No significant difference in absence vs. presence | Mouse | [2] |
Note: This table is a synthesis of findings from different studies and does not represent a direct head-to-head comparison in a single experiment.
Experimental Protocols
The following are generalized experimental methodologies derived from studies investigating the effects of bile acids on gut microbiota.
Animal Models and Bile Acid Administration
-
Animal Model: Male C57BL/6J mice are a commonly used strain for studying gut microbiota and bile acid metabolism.[2] Germ-free mice are also utilized to study the direct effects of microbial colonization.
-
Bile Acid Supplementation: Bile acids are typically administered as a supplement to the standard chow diet. For example, cholic acid has been supplemented at concentrations of 0.2% of the diet.[5] The duration of administration can vary, with studies ranging from 10 days to several weeks.[2]
-
Oral Gavage: For precise dosage, bile acids can be administered via oral gavage. The bile acid is typically dissolved in a suitable vehicle, such as corn oil.
Fecal Sample Collection and DNA Extraction
-
Collection: Fresh fecal pellets are collected from individual mice at specified time points throughout the study.
-
Storage: Samples are immediately frozen and stored at -80°C until further processing.
-
DNA Extraction: Total bacterial DNA is extracted from fecal samples using commercially available kits, such as the QIAamp DNA Stool Mini Kit (Qiagen).
16S rRNA Gene Sequencing and Data Analysis
-
Sequencing: The V3-V4 or other variable regions of the 16S rRNA gene are amplified by PCR and sequenced using a high-throughput sequencing platform like Illumina MiSeq.
-
Data Processing: Raw sequencing reads are processed using bioinformatics pipelines such as QIIME (Quantitative Insights Into Microbial Ecology). This involves quality filtering, chimera removal, and clustering of sequences into Operational Taxonomic Units (OTUs) at a 97% similarity threshold.
-
Taxonomic Assignment: OTUs are assigned to bacterial taxa using a reference database such as Greengenes or SILVA.
-
Diversity Analysis: Alpha diversity (within-sample diversity) is assessed using metrics like the Shannon and Simpson indices. Beta diversity (between-sample diversity) is evaluated using metrics such as Bray-Curtis or UniFrac distances and visualized using Principal Coordinate Analysis (PCoA) plots.[6][7]
Signaling Pathways and Experimental Workflows
The interplay between bile acids and the gut microbiota is mediated through complex signaling pathways, primarily involving the farnesoid X receptor (FXR).
Conclusion
While direct comparative data remains a key area for future research, the available evidence suggests that primary bile acids, particularly cholic acid, exert a more pronounced and direct influence on the gut microbiota composition compared to the baseline presence of muricholic acids, the precursors to this compound. Cholic acid supplementation robustly shifts the microbial community towards a Firmicutes-dominant profile. The role of MDCA appears more nuanced and may be context-dependent, with its absence not leading to major baseline shifts in a healthy murine gut. A deeper understanding of the specific effects of MDCA will require dedicated comparative studies. This knowledge is crucial for the development of targeted therapeutic strategies aimed at modulating the gut microbiota-bile acid axis for improved health outcomes.
References
- 1. High-cholesterol diet does not alter gut microbiota composition in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western Diet Changes Gut Microbiota and Ameliorates Liver Injury in a Mouse Model with Human‐Like Bile Acid Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of the gut microbiota on endometriosis: Potential role of chenodeoxycholic acid and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative effects of cholic, chenodeoxycholic, and ursodeoxycholic acids on micellar solubilization and intestinal absorption of cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Murideoxycholic Acid
This document provides detailed procedural guidance for the safe and compliant disposal of murideoxycholic acid, intended for researchers, scientists, and drug development professionals. The following instructions are based on standard laboratory safety protocols and chemical waste management principles.
Hazard Assessment and Safety Precautions
According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[1] However, as a matter of good laboratory practice, it should be handled with standard precautions. Other similar bile acids can cause skin and eye irritation.[2][3]
Personal Protective Equipment (PPE) required:
-
Gloves: Wear suitable chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat should be worn to protect clothing.
Disposal Decision Workflow
The primary step in determining the correct disposal route is to assess the nature of the waste stream. The following workflow provides a logical sequence for making this determination.
Caption: this compound Disposal Decision Workflow
Step-by-Step Disposal Procedures
Based on the workflow, select the appropriate procedure below.
Procedure A: Neutralization and Drain Disposal of Dilute Aqueous Solutions
This procedure is only for small quantities of uncontaminated, dilute aqueous solutions of this compound and is permissible only if allowed by your institution's Environmental Health & Safety (EHS) department and local regulations.[4][5]
-
Confirmation: Ensure the waste stream contains only this compound dissolved in water, with no other hazardous contaminants like solvents or metals.[4][5]
-
Wear PPE: Put on gloves, safety glasses, and a lab coat.
-
Neutralization: Perform neutralization in a fume hood.[5]
-
Place the container of the solution in a larger secondary container or an ice bath to manage any heat generation.[6]
-
Slowly add a dilute acid (e.g., 1M HCl) or base (e.g., sodium carbonate or 1M NaOH) while stirring to bring the pH to a neutral range.[7][8]
-
Use a calibrated pH meter or pH strips to monitor the pH. The target pH must be within the acceptable range for your local wastewater system, typically between 5.5 and 9.5.[5]
-
-
Disposal: Once neutralized, slowly pour the solution down a laboratory sink with a copious amount of running water. A flush ratio of at least 20 to 100 parts water to 1 part solution is recommended.[5][7]
-
Documentation: Record the disposal in your laboratory notebook if required by your institution.
Procedure B: Disposal as Chemical Waste
This is the most common and recommended method for disposing of all other forms of this compound waste, including solid material, concentrated solutions, or solutions contaminated with other chemicals.
-
Select a Container: Choose a chemically compatible, leak-proof waste container with a secure lid. The original product container can be used if it is in good condition.[4][9] For acidic waste, avoid metal containers.[8]
-
Labeling: Label the container clearly before adding any waste. The label must include:[4][10]
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A list of all components and their approximate concentrations (e.g., "this compound, ~5% in water")
-
Associated hazard information (e.g., "Corrosive" if acidified, or simply "Chemical Waste")
-
-
Accumulation:
-
Request Pickup: Once the container is full (do not overfill), or if it has been in storage for a prolonged period (typically 6-12 months), contact your institution's EHS department to arrange for a hazardous waste pickup.[4][9]
Quantitative Data for Disposal
The following table summarizes key quantitative parameters for the drain disposal of neutralized, dilute this compound solutions.
| Parameter | Guideline Value | Source |
| pH Range for Neutralization | 5.5 - 9.5 | [5] |
| Permitted Concentration | < 10% (Dilute Aqueous) | [4] |
| Water Flush Ratio | 20-100 parts water : 1 part waste | [5][7] |
Experimental Protocols
No experimental protocols for the disposal of this compound were cited in the referenced safety and disposal documents. The procedures outlined above are based on established, standard laboratory chemical waste management guidelines.
Visualization of Waste Handling Workflow
The following diagram illustrates the general workflow for handling chemical waste within a laboratory, from generation to disposal.
Caption: Chemical Waste Collection and Labeling Workflow
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pharmacopoeia.com [pharmacopoeia.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 7. ohio.edu [ohio.edu]
- 8. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 9. Hazardous Waste | Department of Materials [materials.ox.ac.uk]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Murideoxycholic Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Murideoxycholic acid, including detailed operational and disposal plans.
While the Safety Data Sheet (SDS) for this compound from Cayman Chemical indicates that the substance is not classified as hazardous under the Globally Harmonized System (GHS), and that no special handling measures are required, it is best practice to follow standard precautionary measures for handling all chemical compounds.[1] The usual precautionary measures for handling chemicals should be followed.[1] This proactive approach to safety ensures the well-being of all laboratory personnel.
Hazard Identification and Risk Assessment
According to its Safety Data Sheet, this compound is not expected to cause significant irritation to the skin or eyes, and respiratory protection is not required for typical handling.[1] However, related bile acids can cause skin and eye irritation. Therefore, a conservative approach to personal protective equipment (PPE) is recommended to minimize any potential risk.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommendation | Specifications |
| Eye Protection | Safety glasses with side shields or goggles | Should be worn at all times in the laboratory. |
| Hand Protection | Nitrile or Neoprene gloves | The SDS for this compound does not provide a specific glove recommendation due to a lack of testing.[1] However, for similar compounds, nitrile or neoprene gloves are often recommended.[2] |
| Body Protection | Laboratory coat | A standard lab coat is sufficient to protect against minor spills and contamination. |
| Respiratory Protection | Not generally required | The SDS states that breathing equipment is not required.[1] However, if handling large quantities or generating dust, a dust mask or working in a fume hood is advisable. |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining a safe laboratory environment.
| Procedure | Guideline |
| Engineering Controls | - Work in a well-ventilated area.- A fume hood is recommended when handling large quantities or if there is a potential for aerosolization. |
| Handling | - Avoid contact with eyes, skin, and clothing.- Avoid inhalation of dust.- Wash hands thoroughly after handling. |
| Storage | - Store in a tightly closed container.- Store in a cool, dry place. |
Spillage and Waste Disposal
In the event of a spill or for routine disposal, the following procedures should be followed.
| Procedure | Guideline |
| Spills | - For small spills, absorb the material with an inert absorbent material and place it in a suitable container for disposal.- For large spills, evacuate the area and follow your institution's emergency procedures. |
| Disposal | - Smaller quantities can be disposed of with household waste, according to the Safety Data Sheet.[1]- For larger quantities, or if required by local regulations, dispose of as chemical waste through a licensed contractor.- Do not allow the product to enter drains.[1] |
First Aid Measures
Immediate and appropriate first aid can mitigate the effects of accidental exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If symptoms persist, seek medical attention.[1] |
| Skin Contact | The product generally does not irritate the skin.[1] However, it is good practice to wash the affected area with soap and water. |
| Eye Contact | Rinse opened eye for several minutes under running water.[1] |
| Ingestion | If symptoms persist consult a doctor.[1] |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: This diagram illustrates the procedural workflow for the safe handling of this compound, from preparation to disposal, including emergency contingencies.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
